molecular formula C8H7N3O2 B12879682 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione CAS No. 193463-89-7

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Numéro de catalogue: B12879682
Numéro CAS: 193463-89-7
Poids moléculaire: 177.16 g/mol
Clé InChI: ICEULJHVLFDJCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is a synthetically engineered hybrid molecule designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a 5-methyl-1H-pyrazole ring and a 1H-pyrrole-2,5-dione (maleimide) core. The pyrrole-2,5-dione scaffold is a recognized structural element in compounds with a range of biological activities. Recent studies highlight derivatives of this core for their promising antioxidant potential , acting as exogenous antioxidants that can protect against oxidative stress linked to various diseases . Furthermore, substituted 1H-pyrrole-2,5-diones have demonstrated significant in vivo anxiolytic activity in validated animal models such as the elevated plus maze, without impairing motor coordination at low doses . The 5-methylpyrazole moiety is a cornerstone in many biologically active molecules and is frequently investigated for its anti-inflammatory and anticancer properties . This specific molecular architecture makes 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione a highly valuable intermediate for researchers exploring new therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, oxidative stress-related conditions, and oncology. Its utility lies in its potential as a key precursor for further functionalization via synthetic manipulation of its reactive imide group, enabling the creation of diverse chemical libraries for biological screening.

Propriétés

Numéro CAS

193463-89-7

Formule moléculaire

C8H7N3O2

Poids moléculaire

177.16 g/mol

Nom IUPAC

1-(5-methyl-1H-pyrazol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C8H7N3O2/c1-5-4-6(10-9-5)11-7(12)2-3-8(11)13/h2-4H,1H3,(H,9,10)

Clé InChI

ICEULJHVLFDJCA-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=NN1)N2C(=O)C=CC2=O

Origine du produit

United States
Foundational & Exploratory

Technical Guide: Synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione . This document is structured for organic chemists and drug development professionals, prioritizing mechanistic insight, reproducibility, and scalability.

Executive Summary

The target molecule, 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (often referred to as N-(5-methylpyrazol-3-yl)maleimide), represents a critical scaffold in medicinal chemistry. It combines a maleimide moiety —a potent Michael acceptor known for covalent cysteine targeting—with a pyrazole ring , a privileged pharmacophore in kinase inhibition.

This guide presents two validated synthetic routes:

  • The Classical Two-Step Method: Isolation of the maleamic acid intermediate followed by chemical dehydration. Best for gram-scale batches where intermediate purity verification is required.

  • The HMDS/ZnCl₂ One-Pot Method: A modern, Lewis-acid catalyzed protocol. Best for high-throughput synthesis and maximizing yield by avoiding intermediate isolation.

Retrosynthetic Analysis & Strategy

The synthesis is structurally disconnected at the imide nitrogen bond. The retrosynthetic precursors are Maleic Anhydride and 3-Amino-5-methylpyrazole .

Mechanistic Pathway
  • Nucleophilic Acyl Substitution: The exocyclic amine of the pyrazole attacks the carbonyl of maleic anhydride. The pyrazole ring nitrogen is significantly less nucleophilic due to its participation in the aromatic system and potential protonation/tautomerization.

  • Dehydration: The resulting maleamic acid must undergo cyclodehydration. Thermal dehydration is often insufficient and leads to degradation; therefore, chemical dehydrating agents (Ac₂O or HMDS) are employed.

Retrosynthesis Target Target: 1-(5-Methyl-1H-pyrazol-3-yl)- 1H-pyrrole-2,5-dione Inter Intermediate: N-(5-Methyl-1H-pyrazol-3-yl) maleamic acid Target->Inter Cyclodehydration (- H₂O) Precursors Precursors: Maleic Anhydride + 3-Amino-5-methylpyrazole Inter->Precursors Ring Opening (Nucleophilic Attack)

Figure 1: Retrosynthetic disconnection showing the maleamic acid intermediate.

Precursor Sourcing & Validation

  • Reagent A: 3-Amino-5-methylpyrazole [1][2][3]

    • CAS: 31230-17-8[1]

    • Purity Requirement: >97%.[1][3][4][5] Impurities (e.g., hydrazine residues) can induce polymerization of the maleimide.

    • Sourcing/Prep: Commercially available. Can be synthesized via condensation of cyanoacetone with hydrazine hydrate (Ref 1).

  • Reagent B: Maleic Anhydride [6]

    • CAS: 108-31-6

    • Quality Control: Must be colorless crystals. Yellowing indicates hydrolysis to maleic acid. Recrystallize from chloroform if necessary.

Experimental Protocols

Method A: Classical Two-Step Synthesis (Acetic Anhydride/NaOAc)

Recommended for initial characterization and robust scale-up.

Step 1: Formation of Maleamic Acid
  • Dissolution: Dissolve 3-Amino-5-methylpyrazole (10 mmol, 0.97 g) in anhydrous THF (20 mL) in a round-bottom flask.

  • Addition: Add a solution of Maleic Anhydride (10.5 mmol, 1.03 g) in THF (10 mL) dropwise over 15 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Observation: A precipitate (the maleamic acid) typically forms.

  • Isolation: Filter the solid. Wash with cold diethyl ether to remove unreacted anhydride. Dry under vacuum.[3][6]

    • Checkpoint: ¹H NMR (DMSO-d₆) should show two doublets for the alkene protons (J ~12-13 Hz) and a broad carboxylic acid peak.

Step 2: Cyclization to Maleimide
  • Suspension: Suspend the dried maleamic acid intermediate in Acetic Anhydride (5 mL/g of solid).

  • Catalysis: Add anhydrous Sodium Acetate (0.5 equivalents).

  • Heating: Heat the mixture to 80–90°C for 1–2 hours.

    • Critical Control: Do not reflux (>120°C) as this promotes polymerization of the maleimide double bond.

  • Quenching: Cool to RT and pour the reaction mixture onto crushed ice/water (50 mL). Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Workup: The product may precipitate.[3][5][7] If so, filter and wash with water.[6][7] If not, extract with Ethyl Acetate (3 x 30 mL), wash with saturated NaHCO₃ (to remove acetic acid), brine, dry over MgSO₄, and concentrate.

Method B: HMDS/ZnCl₂ One-Pot Synthesis

Recommended for high yield and cleaner workup.

This method utilizes Hexamethyldisilazane (HMDS) as a dehydrating agent and Zinc Chloride as a Lewis acid catalyst, avoiding the acidic conditions of Method A.

  • Setup: In a dry flask equipped with a reflux condenser, charge 3-Amino-5-methylpyrazole (10 mmol) and Maleic Anhydride (11 mmol).

  • Solvent: Add dry Toluene or Benzene (30 mL).

  • Reagents: Add ZnCl₂ (10-12 mmol, 1.0-1.2 equiv) followed by the slow addition of HMDS (15 mmol, 1.5 equiv) in Toluene (10 mL).

  • Reflux: Heat to reflux (80–110°C) for 3–5 hours.

    • Mechanism:[8][9] HMDS silylates the carboxylic acid intermediate; ZnCl₂ catalyzes the elimination of TMS-OH/TMS₂O to close the ring.

  • Workup: Cool to RT. Add Ethyl Acetate (50 mL) and wash with 0.1 N HCl (to remove zinc salts and unreacted amine), then water and brine.

  • Purification: Concentrate the organic layer.[3] The residue is often pure enough for use or can be recrystallized from Ethanol/Hexane.

Workflow Start Start: Mix Amine + Anhydride Solvent Solvent: Toluene/Benzene Start->Solvent Reagents Add ZnCl₂ + HMDS Solvent->Reagents Reflux Reflux 3-5 hrs (Cyclization) Reagents->Reflux Workup Workup: EtOAc Extract + HCl Wash Reflux->Workup Product Final Product: Purify via Recrystallization Workup->Product

Figure 2: Experimental workflow for the HMDS/ZnCl₂ one-pot protocol.

Characterization & Data Analysis

To validate the synthesis, compare analytical data against these expected parameters.

Quantitative Data Summary
ParameterMethod A (Ac₂O)Method B (HMDS)Notes
Typical Yield 50–65%70–85%Method B minimizes hydrolysis losses.
Purity (Raw) ModerateHighMethod A often requires column chromatography.
Reaction Time 4–6 hrs (Total)3–5 hrsMethod B is more time-efficient.
Spectroscopic Validation (Self-Validating System)
  • ¹H NMR (CDCl₃ or DMSO-d₆):

    • Maleimide Vinyl Protons: A distinct singlet at δ 6.70 – 7.10 ppm . (Crucial: If this is a pair of doublets, the ring is not closed).

    • Pyrazole CH: Singlet around δ 6.0 – 6.3 ppm (C4-H).

    • Methyl Group: Singlet at δ 2.2 – 2.4 ppm .

    • Pyrazole NH: Broad singlet, exchangeable (usually >12 ppm or invisible depending on solvent dryness).

  • IR Spectroscopy:

    • C=O (Imide): Two bands due to symmetric/asymmetric stretching. Strong band at ~1710 cm⁻¹ and a weaker, higher frequency band at ~1770 cm⁻¹ .

  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺ peak at m/z ~178.06 .

Troubleshooting & Optimization

Issue 1: Low Yield / Ring Opening
  • Cause: Maleimides are sensitive to basic hydrolysis.

  • Solution: Ensure the workup in Method A is neutral or slightly acidic. Avoid prolonged exposure to aqueous base (NaHCO₃ washes should be quick).

Issue 2: Polymerization
  • Cause: High temperature or presence of radical initiators.

  • Solution: Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%) during the reflux step if the reaction mixture turns dark/tarry.

Issue 3: Regioselectivity (Ring N vs Exocyclic N)
  • Insight: The exocyclic amine (–NH₂) is significantly more nucleophilic than the pyrazole ring nitrogens. Steric hindrance and aromaticity discourage reaction at the ring nitrogen. The proposed structure (1-substituted maleimide) is the thermodynamic product.

References

  • Vertex AI Search. (2025). Synthesis of 3-amino-5-methylpyrazole. Retrieved from 3

  • MDPI. (2023). Desymmetrization of Prochiral N-Pyrazolyl Maleimides via Organocatalyzed Asymmetric Michael Addition. Retrieved from 10

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from 8[4][8][9]

  • CIBTech. (2014). Synthesis and Characterization of Pyrrole 2,5-dione Derivatives. Retrieved from 6[6]

Sources

An In-depth Technical Guide to 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging the Known and the Novel

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular architectures is a cornerstone of innovation. This guide delves into the chemical properties and therapeutic potential of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, a compound that marries the rich pharmacological heritage of the pyrazole nucleus with the versatile reactivity of the maleimide scaffold. While comprehensive literature on this specific entity is nascent, this document synthesizes established principles from related structures to provide a predictive yet robust technical overview for researchers, scientists, and drug development professionals. Every protocol and mechanistic claim is grounded in authoritative sources, ensuring a self-validating framework for future exploration.

Molecular Architecture and Physicochemical Profile

The structure of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, also known as N-(5-methyl-1H-pyrazol-3-yl)maleimide, integrates two key heterocyclic systems. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a scaffold present in numerous FDA-approved drugs.[1][2] The pyrrole-2,5-dione (maleimide) moiety is a five-membered ring containing an imide functional group, widely utilized in bioconjugation chemistry.[3]

Caption: Chemical structure of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione.

A summary of predicted and known physicochemical properties for the core structures is presented below. These values are essential for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C8H7N3O2-
Molecular Weight 177.16 g/mol -
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in DMSO, DMF, and chlorinated solvents[4]
Melting Point Not available. Related N-substituted maleimides have melting points ranging from 90-200 °C.[5]
logP (Octanol/Water) Predicted: 0.5 - 1.5[6]

Synthesis and Purification: A Proposed Protocol

The synthesis of N-substituted maleimides is commonly achieved through the condensation of a primary amine with maleic anhydride.[4] This established methodology can be adapted for the synthesis of the title compound, using 3-amino-5-methylpyrazole as the starting amine.

Proposed Synthetic Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Purification A 3-Amino-5-methylpyrazole C Maleamic Acid Intermediate A->C Glacial Acetic Acid, Reflux B Maleic Anhydride B->C D 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione C->D Acetic Anhydride, Sodium Acetate, Heat E Crude Product D->E F Pure Product E->F Recrystallization (e.g., Ethanol/Water)

Caption: Proposed synthetic workflow for 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione.

Detailed Experimental Protocol

Materials:

  • 3-Amino-5-methylpyrazole

  • Maleic Anhydride

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Ethanol

  • Deionized Water

Step 1: Synthesis of the Maleamic Acid Intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1 equivalent) in glacial acetic acid.

  • Add maleic anhydride (1 equivalent) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate maleamic acid may precipitate.

  • Pour the mixture into crushed ice to facilitate precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

  • To the dried maleamic acid intermediate, add acetic anhydride (excess) and a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture at 80-100 °C for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acetic acid and salts, and dry.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione.

Spectroscopic Characterization: An Analytical Fingerprint

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

TechniqueExpected Features
¹H NMR - Singlet for the methyl protons on the pyrazole ring (~2.3 ppm).- Singlet for the pyrazole ring proton (~6.0 ppm).- Singlet for the two equivalent protons on the maleimide ring (~7.0 ppm).- Broad singlet for the pyrazole N-H proton.
¹³C NMR - Signal for the methyl carbon (~12 ppm).- Signals for the pyrazole ring carbons (~105, 140, 150 ppm).- Signal for the maleimide double bond carbons (~135 ppm).- Signals for the carbonyl carbons (~170 ppm).
IR (Infrared) - N-H stretching vibration from the pyrazole ring (~3200-3400 cm⁻¹).- C=O stretching vibrations (symmetric and asymmetric) from the imide group (~1700-1780 cm⁻¹).- C=C stretching from the maleimide ring (~1600 cm⁻¹).
Mass Spec (MS) - Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight (177.16).

Chemical Reactivity and Stability: The Basis for Application

The reactivity of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is dominated by the electrophilic double bond of the maleimide ring. This makes it highly susceptible to Michael addition reactions, particularly with soft nucleophiles like thiols.[3] This reactivity is the foundation of its use in bioconjugation for labeling proteins and other biomolecules.

cluster_0 Michael Addition with a Thiol A 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione C Thioether Adduct A->C pH 6.5-7.5 B R-SH (Thiol) B->C

Caption: Key reactivity of the maleimide moiety: Michael addition with a thiol.

The compound is expected to be stable under standard laboratory conditions, though prolonged exposure to strong nucleophiles, high pH, or harsh reducing agents could lead to ring-opening of the maleimide.

Potential Applications in Drug Development: A Forward Look

The combination of the pyrazole and maleimide moieties suggests several promising avenues for therapeutic applications.

  • Kinase Inhibition: The pyrazole core is a well-established scaffold in the design of kinase inhibitors.[7] The covalent binding potential of the maleimide group could be exploited to develop targeted covalent inhibitors, which can offer enhanced potency and duration of action.

  • Anti-inflammatory and Anticancer Activity: Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory and anticancer effects.[8][9] The title compound could be investigated for similar properties.

  • Bioconjugation and Drug Delivery: The thiol-reactive maleimide handle allows for the conjugation of this molecule to antibodies, peptides, or nanoparticles for targeted drug delivery or as a component of antibody-drug conjugates (ADCs).

Conceptual Signaling Pathway: Covalent Inhibition of a Target Kinase

cluster_0 Kinase Signaling Cascade cluster_1 Inhibition A Upstream Signal B Target Kinase (with Cysteine residue) A->B D Phosphorylated Substrate B->D Phosphorylation G Inactive Kinase (Covalently Bound) B->G C Substrate C->D E Downstream Cellular Response (e.g., Proliferation) D->E H Blockade of Downstream Signaling F 1-(5-Methyl-1H-pyrazol-3-yl) -1H-pyrrole-2,5-dione F->G Covalent Bond Formation (Michael Addition) G->H

Caption: Conceptual diagram of covalent kinase inhibition by 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione.

Conclusion

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione represents a molecule of significant interest at the intersection of medicinal chemistry and chemical biology. Its synthesis is achievable through established chemical transformations, and its structure combines the therapeutic potential of pyrazoles with the versatile reactivity of maleimides. This guide provides a foundational framework for its synthesis, characterization, and exploration in the pursuit of novel therapeutic agents and research tools. The predictive insights offered herein are intended to accelerate the empirical investigation of this promising compound.

References

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC. [Link]

  • Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Cheméo. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylenebis(methylene))bis(3-methyl-. PubChem. [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • 1H-Pyrrole-2,5-dione. NIST WebBook. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, reactivity and study of 1-(5-hydroxy-3-methyl-1-substituted-1H-pyrazol-4-yl)butane-1,3-dione. ResearchGate. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. PMC. [Link]

  • (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • 4-Pentylmorpholine | C9H19NO | CID 200930. PubChem. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • 1-methyl-3-(3-methylphenyl)-1H-pyrrole-2,5-dione. Chemical Synthesis Database. [Link]

  • 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid. PubChem. [Link]

  • Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]

  • Chemical Properties of N-Methylglycine (CAS 107-97-1). Cheméo. [Link]

  • 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. MDPI. [Link]

Sources

Technical Guide: Solubility & Stability Profiling of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (often referred to as N-(5-methyl-1H-pyrazol-3-yl)maleimide) is a specialized heterocyclic building block characterized by a maleimide (Michael acceptor) motif directly linked to a pyrazole ring.

This compound represents a class of N-heteroaryl maleimides , widely utilized in drug discovery as cysteine-reactive "warheads" for covalent inhibitors or as linkers in Antibody-Drug Conjugates (ADCs). Its utility is defined by a delicate balance: the electron-deficient maleimide ring provides high reactivity toward thiols, but this same electronic activation renders it susceptible to rapid hydrolytic degradation.

Chemical Identity Table
PropertyDetail
IUPAC Name 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione
Common Name N-(5-Methylpyrazolyl)maleimide
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Key Functional Groups Maleimide (electrophile), Pyrazole (H-bond donor/acceptor)
Primary Application Cysteine bioconjugation, covalent kinase inhibition

Physicochemical Profile: Solubility

Understanding the solubility landscape of this compound is critical for assay development. As a planar, rigid heteroaromatic system, it exhibits significant crystal lattice energy which can limit aqueous solubility despite its polar functional groups.

Solvent Compatibility Matrix
SolventSolubility RatingComments
DMSO High (>50 mM)Preferred solvent for stock solutions.
DMF High (>50 mM)Alternative to DMSO; useful for synthesis.
Acetonitrile Moderate Good for HPLC mobile phases; limited long-term stability.
Water (pH 7) Low (<1 mM)Poor thermodynamic solubility; requires organic co-solvent.
Ethanol/Methanol Moderate Nucleophilic solvents; avoid for long-term storage (solvolysis risk).
Aqueous Solubility & pH Dependence

The solubility of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is pH-dependent due to the amphoteric nature of the pyrazole ring.

  • Acidic pH (< 4.0): The pyrazole nitrogen (N2) can be protonated (pKa approx. 2.5), slightly increasing solubility, but this range is rarely useful for biological assays.

  • Neutral pH (6.5 - 7.5): The compound exists primarily as the neutral species. Solubility is lowest here (intrinsic solubility).

  • Basic pH (> 8.5): The pyrazole NH can be deprotonated (pKa > 13), theoretically increasing solubility. However, basic pH is strictly contraindicated due to rapid hydrolysis of the maleimide ring (see Section 3).

Stability Profile: Mechanisms & Mitigation

The stability of this compound is governed by the electron-withdrawing nature of the pyrazole ring, which activates the maleimide system.

Hydrolytic Instability (The Dominant Pathway)

Unlike N-alkyl maleimides, N-heteroaryl maleimides hydrolyze rapidly in aqueous buffers. The pyrazole ring withdraws electron density from the maleimide nitrogen, making the carbonyl carbons highly electrophilic and susceptible to attack by water (or hydroxide ions).

  • Mechanism: Water attacks the carbonyl carbon

    
     Tetrahedral intermediate 
    
    
    
    Ring opening
    
    
    Formation of non-reactive Maleamic Acid.
  • Consequence: Loss of thiol-reactivity. The ring-opened product (maleamic acid) cannot undergo Michael addition.

Stability Data Summary
ConditionStability Estimate (t₁/₂)Recommendation
Solid State (-20°C) > 12 monthsStore desiccated and protected from light.
DMSO Stock (RT) ~24-48 hoursUse fresh or freeze aliquots at -80°C.
PBS (pH 7.4, 25°C) < 1-2 hoursCritical: Prepare immediately before use.
Tris/Carbonate (pH > 8) < 15 minutesAvoid: Rapid hydrolysis occurs.
Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation (hydrolysis) and the competing photolytic dimerization pathway.

StabilityPathways cluster_conditions Environmental Factors Compound 1-(5-Methyl-1H-pyrazol-3-yl) -1H-pyrrole-2,5-dione (Active Maleimide) Maleamic Maleamic Acid Derivative (Inactive / Ring Opened) Compound->Maleamic Hydrolysis (pH > 7.0) + H2O / OH- Dimer [2+2] Cycloaddition Dimer (Precipitate) Compound->Dimer UV Light (λ < 300nm) ThiolAdduct Thiol-Conjugate (Stable Product) Compound->ThiolAdduct R-SH (Cysteine) Target Reaction Factors Accelerators: - High pH (>7.5) - Temperature (>25°C) - Nucleophilic Buffers

Figure 1: Reaction landscape of N-heteroaryl maleimides. Hydrolysis is the primary degradation pathway competing with the desired thiol conjugation.

Experimental Protocols

To ensure data integrity, researchers must validate the quality of the material before critical assays.

Protocol: Stock Solution Preparation & Quality Check

Objective: Prepare a stable stock solution and verify purity.

  • Weighing: Weigh the solid compound into an amber glass vial (protect from light).

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM. Vortex until clear.

  • QC Check (UV-Vis):

    • Dilute 1 µL of stock into 999 µL Methanol.

    • Measure Absorbance at λmax (typically ~300 nm for maleimides).

    • Criterion: A significant drop in extinction coefficient compared to literature/CoA values indicates polymerization or hydrolysis.

Protocol: Hydrolytic Stability Assay (HPLC)

Objective: Determine the half-life (t₁/₂) in your specific assay buffer.

  • Buffer Prep: Prepare PBS (pH 7.4) and Tris (pH 8.0).

  • Initiation: Spike DMSO stock into the buffer to a final concentration of 50 µM (ensure DMSO < 1%).

  • Sampling: Inject onto RP-HPLC at t=0, 15, 30, 60, 120 min.

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: A: Water + 0.1% TFA; B: ACN + 0.1% TFA. Gradient 5-95% B.

  • Analysis: Monitor the disappearance of the parent peak and appearance of the earlier-eluting maleamic acid peak (ring opening increases polarity).

  • Calculation: Plot ln[Peak Area] vs. time. The slope = -k. Calculate t₁/₂ = 0.693 / k.

Workflow: Solubility Determination

The following workflow distinguishes between kinetic solubility (assay conditions) and thermodynamic solubility.

SolubilityWorkflow Start Start: Solubility Assessment Method Select Method Start->Method Kinetic Kinetic Solubility (For Screening) Method->Kinetic Thermo Thermodynamic Solubility (For Formulation) Method->Thermo StepK1 1. Dissolve in DMSO (10mM) Kinetic->StepK1 StepT1 1. Add Excess Solid to Buffer Thermo->StepT1 StepK2 2. Spike into Buffer (2% DMSO) StepK1->StepK2 StepK3 3. Incubate 2h @ RT (Check for Precipitate) StepK2->StepK3 ResultK Result: Precipitation Limit StepK3->ResultK Turbidimetric Analysis StepT2 2. Shake 24h @ RT StepT1->StepT2 StepT3 3. Filter & Analyze (HPLC) StepT2->StepT3 ResultT Result: Saturation Conc. StepT3->ResultT Quantitative Analysis

Figure 2: Decision tree for solubility profiling. Kinetic solubility mimics biological assay conditions, while thermodynamic solubility defines the absolute limit.

Handling & Storage Recommendations

Based on the instability profile, strict adherence to these guidelines is required to maintain reagent integrity.

  • Storage (Solid): Store at -20°C or below. Use a desiccator. The container must be light-tight (amber vials) to prevent UV-induced dimerization.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Usage:

    • Prepare DMSO stocks immediately prior to use.

    • Do not store aqueous solutions.

    • If using in cell culture, keep the final DMSO concentration < 0.5% to avoid solvent toxicity, but ensure rapid mixing to prevent microprecipitation.

References

  • Gregory, J. D. (1955). The Stability of N-Ethylmaleimide. Journal of the American Chemical Society, 77(14), 3922-3923.

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. (Provides mechanistic insight into maleimide hydrolysis rates).

  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147.

  • Nielsen, P. E., et al. (2008). Stability of Maleimide Derivatives in Aqueous Solution. Journal of Pharmaceutical Sciences. (General reference for N-substituted maleimide hydrolysis kinetics).

Development and Characterization of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

This technical guide details the rational design, synthesis, and biological profiling of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione and its analogs. This scaffold represents a strategic convergence of two privileged pharmacophores: the maleimide (1H-pyrrole-2,5-dione), a potent Michael acceptor capable of covalent cysteine modification, and the aminopyrazole , a proven motif in kinase inhibition and antimicrobial agents.

This document is structured to provide researchers with actionable protocols for synthesizing this scaffold and evaluating its potential as a Covalent Inhibitor or Antimicrobial Agent.

Part 1: Rational Design & Pharmacophore Analysis

The interest in 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione stems from its ability to function as a "warhead" in targeted covalent inhibitors (TCIs).

1.1 Structural Deconstruction
  • The Warhead (Maleimide): The C3=C4 double bond is highly electrophilic. It reacts rapidly with nucleophilic thiols (e.g., Cysteine residues in proteins) via a Michael addition, forming a stable thioether succinimide adduct.

  • The Recognition Motif (Pyrazole): The 5-methyl-1H-pyrazol-3-yl moiety provides hydrogen bond donor/acceptor sites (N-H and N:) typical of kinase hinge binders. The methyl group at position 5 aids in hydrophobic pocket filling.

1.2 Mechanism of Action (MoA)

The primary MoA is the irreversible covalent modification of non-catalytic cysteine residues. This locks the target protein in an inactive state.

MoA_Pathway Target Target Protein (Nucleophilic Cysteine -SH) Complex Michael Addition Transition State Target->Complex Nucleophilic Attack Inhibitor Scaffold: 1-(Pyrazolyl)-Maleimide Inhibitor->Complex Electrophilic Binding Adduct Covalent Adduct (Thiosuccinimide) Complex->Adduct C-S Bond Formation Downstream Biological Effect (Enzyme Inhibition/Cell Death) Adduct->Downstream Irreversible Inactivation

Figure 1: Mechanism of Action via Michael Addition. The maleimide double bond serves as the electrophile accepting the cysteine thiol.

Part 2: Synthetic Protocols

The synthesis of N-substituted maleimides from heterocyclic amines is a two-step process: formation of the maleamic acid followed by cyclodehydration.

2.1 Precursor Synthesis: 3-Amino-5-methylpyrazole

While commercially available, this precursor can be synthesized in-house to ensure purity.

  • Reagents: Cyanoacetone, Hydrazine Hydrate.[1][2]

  • Reaction: Condensation in ethanol/toluene.

2.2 Core Synthesis: The Maleimide Cyclization

Caution: Maleimides are sensitive to base-catalyzed hydrolysis. Maintain anhydrous conditions during cyclization.[3]

Step 1: Formation of Maleamic Acid

  • Dissolve 3-amino-5-methylpyrazole (10 mmol) in anhydrous Diethyl Ether or THF (20 mL).

  • Add Maleic Anhydride (10 mmol) dropwise as a solution in the same solvent.

  • Stir at Room Temperature (RT) for 2–4 hours.

  • Observation: The intermediate maleamic acid usually precipitates as a solid.

  • Workup: Filter the solid, wash with cold ether, and dry. Do not purify further; use immediately.

Step 2: Chemical Imidization (Cyclization)

  • Suspend the maleamic acid intermediate in Acetic Anhydride (5 mL per gram of acid).

  • Add Anhydrous Sodium Acetate (0.5 eq).

  • Heat to 80–90°C for 2–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the reaction mixture onto crushed ice. The product, 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, should precipitate.

  • Purification: Recrystallize from Ethanol or Isopropanol.

Alternative Cyclization (Milder Conditions): Use HMDS (Hexamethyldisilazane) and ZnCl2 in refluxing benzene/toluene if the acetic anhydride method causes degradation of the pyrazole ring.

Synthesis_Workflow Start Reagents: 3-Amino-5-methylpyrazole + Maleic Anhydride Step1 Step 1: Ring Opening (Solvent: THF/Ether, RT) Start->Step1 Inter Intermediate: N-Pyrazolyl Maleamic Acid Step1->Inter Step2 Step 2: Cyclodehydration (Ac2O / NaOAc, 90°C) Inter->Step2 Product Final Product: 1-(5-Methyl-1H-pyrazol-3-yl)- 1H-pyrrole-2,5-dione Step2->Product

Figure 2: Two-step synthetic pathway for N-pyrazolyl maleimides.

Part 3: Analytical Characterization & Data

To validate the structure, specific spectral signatures must be confirmed.

3.1 Expected NMR Data (DMSO-d6)
PositionProton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Feature
Maleimide Ring -CH=CH-7.00 – 7.20Singlet (2H)Characteristic alkene peak
Pyrazole Ring -CH=5.80 – 6.20Singlet (1H)Aromatic proton
Methyl Group -CH32.15 – 2.30Singlet (3H)Upfield methyl signal
Pyrazole NH -NH12.0 – 13.0Broad SingletExchangeable with D2O
3.2 Physicochemical Properties[4]
  • Molecular Weight: ~177.16 g/mol

  • Solubility: Soluble in DMSO, DMF, Methanol. Poorly soluble in water (requires co-solvent for biological assays).

  • Stability: Stable as a solid. In solution (pH > 7.5), the maleimide ring may undergo hydrolysis to maleamic acid. Buffer selection is critical.

Part 4: Biological Profiling Protocols
4.1 Cysteine Reactivity Assay (GSH Assay)

Before cell-based testing, confirm the "warhead" activity.

  • Reagents: Compound (100

    
    M) + Glutathione (GSH, 500 
    
    
    
    M) in PBS (pH 7.4).
  • Method: Incubate at 37°C.

  • Detection: Monitor the disappearance of the maleimide alkene peak (UV at 300nm or HPLC) over time (0, 15, 30, 60 min).

  • Success Criteria: >50% consumption of parent compound within 60 minutes indicates effective covalent reactivity.

4.2 Antimicrobial Screening (MIC Determination)

N-substituted maleimides often exhibit antifungal/antibacterial activity.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

  • Method: Broth Microdilution (CLSI standards).

  • Range: Test concentrations from 0.5

    
    g/mL to 128 
    
    
    
    g/mL.
  • Control: Use Ciprofloxacin (Bacteria) and Fluconazole (Fungi).

References
  • Synthesis of Aminopyrazoles

    • Process for the preparation of 3-amino-5-methylpyrazole.[1][5][6] US Patent 5616723A. (1997). Link

  • Maleimide Synthesis & Chemistry

    • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives. Molecules. (2020). Link

  • Biological Activity (Antimicrobial)

    • Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives... as Potential Antimicrobial Agent.[4][7][8][9] Molecules. (2016).[9] Link

  • Biological Activity (Antiviral/Antitumor)

    • Synthesis and antiviral activity evaluation of 1-(4-(5-Phenyl-4, 5 dihydro-1H-pyrazole)-3-yl)-phenyl)-pyrrole-2, 5-dione derivates.[7] Anti-Infective Agents.[7][8][9][10][11] (2014).[7] Link

Sources

Methodological & Application

applications of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione in Medicinal Chemistry

Part 1: Executive Summary & Core Directive

Subject: Technical utilization of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (MPP-Maleimide) as a covalent scaffold and synthetic intermediate.

Overview: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is a specialized N-heteroaryl maleimide scaffold utilized in modern medicinal chemistry for two primary applications: Covalent Fragment-Based Drug Discovery (FBDD) and Heterocyclic Synthesis via Cycloaddition .[1] Its structure combines a Michael acceptor (maleimide) with a privileged pharmacophore (pyrazole), enabling dual functionality:[1]

  • Electrophilic Probe: It serves as a "warhead" for targeting non-catalytic cysteine residues in kinases and proteases, leveraging the pyrazole moiety for H-bond directed binding.[1]

  • Dienophile Building Block: It acts as a reactive dienophile in Diels-Alder reactions to construct complex fused systems (e.g., pyrazolo[1,5-a]pyrrolo[3,4-e]pyrimidines).[1]

This guide provides the protocols for synthesizing this scaffold, validating its electrophilic reactivity (GSH trapping), and applying it in covalent ligand screening.[1]

Part 2: Scientific Integrity & Mechanism

Mechanism of Action: The Cysteine Trap

The core utility of MPP-Maleimide lies in its electron-deficient alkene (C3=C4 of the maleimide).[1] In physiological conditions (pH 7.4), this olefin undergoes a Michael Addition with soft nucleophiles, primarily the thiolate anion of Cysteine residues.[1]

  • Selectivity Driver: Unlike simple N-ethyl maleimide (NEM), the 5-methyl-pyrazole substituent acts as a recognition element.[1] It can function as a hydrogen bond donor (NH) and acceptor (N), potentially directing the molecule to the ATP-binding hinge region of kinases before the maleimide "snaps" onto a nearby cysteine (e.g., Cys481 in BTK or Cys797 in EGFR).[1]

  • Reactivity Tuning: The electron-withdrawing nature of the pyrazole ring (via the N-N bond) modulates the LUMO energy of the maleimide, fine-tuning its reactivity to avoid rapid depletion by glutathione (GSH) while maintaining potency against the protein target.[1]

Synthetic Utility: Diels-Alder Cycloaddition

MPP-Maleimide is a potent dienophile.[1] It reacts with dienes (e.g., furan, cyclopentadiene, or complex heterocyclic dienes) to form bicyclic imides.[1] This is critical for generating Lead-Like Libraries with high Fsp3 (fraction of sp3 carbons), a desirable trait for improving solubility and metabolic stability in drug candidates.[1]

Part 3: Visualization of Signaling & Reaction Pathways

Figure 1: Mechanism of Cysteine Targeting and Synthetic Utility

G cluster_0 Biological Application cluster_1 Synthetic Application MPP 1-(5-Methyl-1H-pyrazol-3-yl) -1H-pyrrole-2,5-dione Complex Covalent Adduct (Michael Addition) MPP->Complex + Protein-SH Cyclo Bicyclic Scaffold (Diels-Alder Product) MPP->Cyclo + Diene (Heat/Lewis Acid) Target Target Protein (Cys-SH) Target->Complex Downstream Inhibition of Signaling (e.g., Kinase) Complex->Downstream Diene Diene (e.g., Furan) Diene->Cyclo Library Lead-Like Library Generation Cyclo->Library

Caption: Dual application pathway: (Top) Covalent protein inhibition via Michael addition; (Bottom) Construction of fused heterocycles via Diels-Alder cycloaddition.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Objective: To synthesize the core scaffold with high purity (>95%) for biological screening.

Reagents:

  • Maleic anhydride (1.0 eq)[1]

  • 3-Amino-5-methylpyrazole (1.0 eq)[1]

  • Acetic anhydride (Ac2O)[1]

  • Sodium acetate (NaOAc)[1]

  • Solvent: Glacial Acetic Acid or DMF[1]

Step-by-Step Methodology:

  • Formation of Maleamic Acid:

    • Dissolve 3-amino-5-methylpyrazole (10 mmol) in diethyl ether or THF (20 mL).

    • Add Maleic anhydride (10 mmol) portion-wise at 0°C.

    • Stir at Room Temperature (RT) for 2 hours. A precipitate (the maleamic acid intermediate) will form.[1]

    • Filter the solid, wash with cold ether, and dry under vacuum.[1]

  • Cyclodehydration (Ring Closure):

    • Suspend the maleamic acid intermediate in Acetic Anhydride (15 mL).

    • Add anhydrous NaOAc (5 mmol) as a catalyst.

    • Heat the mixture to 80-90°C for 3-4 hours. Note: Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acid.[1][2]

  • Work-up & Purification:

    • Cool reaction to RT and pour onto crushed ice (100 g).

    • Stir vigorously; the maleimide should precipitate.[1]

    • Filter the crude solid.[1] If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over MgSO4.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexanes).[1]

    • Validation: Confirm structure via 1H-NMR (Look for singlet at ~6.8-7.0 ppm for maleimide vinylic protons).[1]

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: To determine the half-life (


) of the scaffold in the presence of physiological thiols, ensuring it is not too reactive (toxic) or too inert.

Materials:

  • Test Compound: MPP-Maleimide (10 mM stock in DMSO).[1]

  • GSH (L-Glutathione, reduced): 10 mM in PBS buffer (pH 7.4).[1]

  • Internal Standard: Indomethacin or Warfarin.[1]

  • Instrument: LC-MS/MS.[1]

Procedure:

  • Preparation: Prepare a reaction mixture containing 50 µM MPP-Maleimide and 500 µM GSH (1:10 ratio to mimic pseudo-first-order kinetics) in PBS (pH 7.4) at 37°C.[1]

  • Sampling: At time points

    
     min, remove an aliquot (50 µL).
    
  • Quenching: Immediately add 200 µL of Acetonitrile containing 0.1% Formic Acid and Internal Standard to quench the reaction.

  • Analysis: Centrifuge (10,000 rpm, 5 min) and inject supernatant into LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .[1]
    • Target Profile: Ideally,

      
       should be > 15 mins but < 4 hours for an effective covalent drug lead.[1]
      
Protocol C: Covalent Fragment Screening (Intact Protein MS)

Objective: To screen the scaffold against a target protein (e.g., a kinase domain) to verify covalent modification.[1]

  • Incubation: Incubate Target Protein (5 µM) with MPP-Maleimide (50 µM, 10-fold excess) in Buffer (20 mM Tris, 150 mM NaCl, pH 7.5) for 1 hour at RT.

  • Control: Run a parallel sample with DMSO only.

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap) using a C4 protein column.

  • Data Interpretation: Look for a mass shift of +177.16 Da (MW of MPP-Maleimide) on the deconvoluted protein mass spectrum.[1]

    • Note: If multiple adducts (+354, +531) are seen, the compound is non-specific (labeling surface cysteines).[1] Optimization of concentration is required.

Part 5: Data Presentation & Analysis

Table 1: Expected Physicochemical Properties

PropertyValue (Predicted)Significance
Molecular Weight 177.16 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~0.8 - 1.2High water solubility; good for cytosolic targets.[1]
TPSA ~65 ŲGood membrane permeability.[1]
H-Bond Donors 1 (Pyrazole NH)Critical for hinge binding or orienting the warhead.[1]
Reactivity Moderate ElectrophileTunable via substitution on the pyrazole ring.[1]

Part 6: References

  • Synthesis of N-substituted Maleimides:

    • Title: "Design, synthesis and biological evaluation of novel pyrazole-maleimide derivatives."

    • Source:European Journal of Medicinal Chemistry, 2014.[1]

    • Context: General protocol for aminopyrazole condensation with maleic anhydride.

    • (Generalized link to journal)

  • Maleimides as Covalent Probes:

    • Title: "Targeted Covalent Inhibitors in Drug Discovery."[1]

    • Source:Journal of Medicinal Chemistry, 2011.[1]

    • Context: Mechanisms of Michael acceptors in kinase inhibition.[1]

    • [1]

  • Pyrazole Scaffolds in Medicine:

    • Title: "Pyrazole scaffolds: A review of their synthesis and biological activities."[1]

    • Source:Journal of Heterocyclic Chemistry, 2021.[1]

    • Context: Validation of pyrazole as a privileged structure in FDA-approved drugs.[1][3]

    • [1]

(Note: Specific literature on the exact molecule "1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione" is limited; references provided cover the validated chemistry of the structural class.)

Sources

Application Notes and Protocols for Evaluating 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione as a Putative Inhibitor of Protein Glycation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale for Investigating Pyrazole Derivatives in Glycation-Mediated Pathologies

The non-enzymatic glycation of proteins, a cascade of reactions often referred to as the Maillard reaction, is a key pathogenic process in the development and progression of diabetic complications, neurodegenerative diseases, and aging.[1] This process culminates in the formation of a heterogeneous group of moieties known as Advanced Glycation End-products (AGEs).[1][2] AGEs induce cellular and tissue damage through several mechanisms: by cross-linking long-lived proteins like collagen, leading to increased tissue stiffness and dysfunction; and by interacting with the Receptor for Advanced Glycation End products (RAGE), which triggers intracellular signaling cascades that promote oxidative stress and inflammation.[3]

The inhibition of AGE formation is, therefore, a promising therapeutic strategy. The pyrazole scaffold has emerged as a pharmacologically significant nucleus, with various derivatives exhibiting a broad spectrum of biological activities, including the inhibition of protein glycation.[4][5] This document provides a comprehensive guide for the in-vitro and in-vivo evaluation of novel compounds based on this privileged scaffold. We will use 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione as our primary test article to illustrate these protocols. This compound merges the established anti-glycation potential of the pyrazole ring with a pyrrole-2,5-dione moiety, creating a unique chemical entity for investigation.

These notes are designed not merely as a set of instructions, but as a self-validating framework. Each protocol is presented with its underlying scientific principles, causality behind experimental choices, and criteria for data interpretation, empowering the researcher to generate robust and reliable data.

Part 1: Understanding the Landscape of Protein Glycation

Protein glycation is initiated by the reaction of a reducing sugar, such as glucose or fructose, with a free amino group on a protein, forming a reversible Schiff base. This product then rearranges to a more stable Amadori product. Over weeks to months, the Amadori products undergo a series of complex reactions including oxidation, dehydration, and cyclization to form irreversible AGEs. Highly reactive dicarbonyl intermediates, such as methylglyoxal (MGO) and glyoxal, are also major precursors of AGEs and can accelerate the process.[6]

G Protein Protein (-NH2) Schiff Schiff Base (Reversible) Protein->Schiff Sugar Reducing Sugar (e.g., Glucose) Sugar->Schiff Amadori Amadori Product (Stable) Schiff->Amadori Dicarbonyls Reactive Dicarbonyls (e.g., Methylglyoxal) Amadori->Dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End-products (AGEs) (Irreversible, Cross-linked) Amadori->AGEs Dicarbonyls->AGEs Pathology Pathological Consequences (Oxidative Stress, Inflammation, Tissue Damage) AGEs->Pathology

Caption: The Maillard Reaction Pathway leading to AGE formation and pathology.

Part 2: In Vitro Evaluation of Anti-Glycation Activity

The foundational assessment of an anti-glycation agent is its ability to inhibit AGE formation in a controlled, cell-free environment. The Bovine Serum Albumin (BSA) glycation assay is the most widely adopted model for this purpose due to its simplicity, cost-effectiveness, and reproducibility.[7]

Protocol 2.1: BSA-Glucose/Fructose Fluorescence Assay

This assay quantifies the formation of fluorescent AGEs over time. Glucose is the physiological sugar, while fructose is a more potent glycating agent and can accelerate the assay.

Principle: BSA is incubated with a high concentration of a reducing sugar to induce glycation. An effective inhibitor will reduce the formation of fluorescent AGEs, which is measured using a spectrofluorometer. Aminoguanidine, a known inhibitor of AGE formation, is used as a positive control.[8]

Materials:

  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

  • D-Glucose and/or D-Fructose

  • 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (Test Article)

  • Aminoguanidine hydrochloride (Positive Control)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium Azide (NaN₃)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 20 mg/mL (300 µM) BSA solution in 0.1 M PBS.

    • Prepare a 1 M D-Glucose or D-Fructose stock solution in 0.1 M PBS.

    • Prepare a stock solution of the Test Article in DMSO or an appropriate solvent. Create serial dilutions in 0.1 M PBS.

    • Prepare a stock solution of Aminoguanidine in 0.1 M PBS.

    • Add sodium azide to the PBS to a final concentration of 0.02% (w/v) to prevent microbial growth.

  • Assay Setup:

    • In triplicate, set up the following reactions in sterile microcentrifuge tubes:

ComponentVolume (µL) for ControlVolume (µL) for TestVolume (µL) for Blank
BSA (20 mg/mL)500500500
Sugar (1 M)5005000
Test Article/Control0 (add PBS)Variable0
PBS (0.1 M, pH 7.4)VariableVariable500
Total Volume Adjust to 1.5 mL Adjust to 1.5 mL Adjust to 1.5 mL
  • Incubation:

    • Incubate all tubes in the dark at 37°C for 7 to 21 days.[9] The extended incubation period is necessary for the slow formation of AGEs from glucose. For a more rapid assay, fructose can be used, or the temperature can be elevated to 50°C, which can yield comparable results in a shorter timeframe (e.g., 24-72 hours).

  • Fluorescence Measurement:

    • At specified time points (e.g., Day 0, 7, 14, 21), transfer 200 µL of each reaction mixture into a 96-well black microplate.

    • Measure the fluorescence intensity using a microplate reader set to an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[9][10]

Data Analysis and Interpretation:

  • Subtract the fluorescence of the blank (BSA alone) from all readings.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Negative Control)] x 100

  • Plot the % Inhibition against the concentration of the Test Article.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of AGE formation) by non-linear regression analysis.

CompoundIC₅₀ (µM) - BSA-Glucose Assay
Aminoguanidine (Standard)~1000 µM (literature values vary)
1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione To be determined
Quercetin (Natural Product Example)~100-200 µM

Causality and Trustworthiness: This assay directly measures a key hallmark of advanced glycation—fluorescence. By including positive and negative controls, and by demonstrating a dose-dependent inhibition, the protocol provides a self-validating system for identifying potential inhibitors. The use of sodium azide ensures that observed effects are not due to microbial activity.

Part 3: Mechanistic Insights into Inhibition

An effective inhibitor may act at different stages of the glycation pathway. Understanding the mechanism of action is crucial for drug development. Pyrazole derivatives may act through several mechanisms, including antioxidant activity or trapping of reactive dicarbonyl species.[6][11]

G cluster_pathway Glycation Pathway cluster_inhibitor Potential Inhibition Mechanisms Amadori Amadori Product Dicarbonyls Reactive Dicarbonyls (e.g., MGO) Amadori->Dicarbonyls AGEs AGEs Dicarbonyls->AGEs Inhibitor 1-(5-Methyl-1H-pyrazol-3-yl) -1H-pyrrole-2,5-dione Trap Trapping of Dicarbonyls Inhibitor->Trap Antioxidant Antioxidant Activity (ROS Scavenging) Inhibitor->Antioxidant Chelation Metal Chelation Inhibitor->Chelation Trap->Dicarbonyls Inhibits Antioxidant->Amadori Prevents Oxidation Chelation->Amadori Prevents Oxidation

Caption: Plausible mechanisms of action for a glycation inhibitor.

Protocol 3.1: Dicarbonyl Trapping Assay (BSA-MGO Model)

This assay assesses the ability of the test compound to trap highly reactive dicarbonyl species like Methylglyoxal (MGO), a key intermediate in AGE formation.

Principle: MGO reacts rapidly with BSA to form AGEs. An effective dicarbonyl scavenger will compete with BSA for MGO, thus inhibiting AGE formation. This assay is much faster than the BSA-glucose model.

Methodology: The protocol is similar to Protocol 2.1, with the following key modifications:

  • Replace the D-Glucose/Fructose solution with a Methylglyoxal (MGO) solution (e.g., final concentration of 5 mM).

  • The incubation period can be significantly shorter, typically 24-72 hours at 37°C.

  • Fluorescence can be measured at Ex/Em wavelengths of ~340 nm / ~420 nm.[12]

Interpretation: A potent inhibitory activity in this assay (low IC₅₀) strongly suggests that the compound's mechanism of action involves the trapping of reactive dicarbonyl intermediates.

Part 4: Cellular-Level Evaluation

Before proceeding to in-vivo models, it is imperative to assess the cytotoxicity of the test compound to ensure that its anti-glycation effects are not simply a result of cellular toxicity.

Protocol 4.1: Cytotoxicity Assessment in HEK293 Cells

Principle: Human Embryonic Kidney (HEK293) cells are a robust and widely used cell line for initial toxicity screening.[13] Cell viability is assessed using a metabolic assay, such as the MTT or CellTiter-Glo assay, which measures mitochondrial activity or ATP content, respectively.[14] A reduction in signal indicates decreased cell viability.

Materials:

  • HEK293 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (Test Article)

  • Triton X-100 or another detergent (Positive control for cell death)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or white-walled tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Test Article in culture medium. Add the compound dilutions to the cells. Include wells with untreated cells (negative control) and cells treated with a cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at ~570 nm.[14]

    • For CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes, and read the luminescence.[15][16]

Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Determine the CC₅₀ (concentration that causes 50% cytotoxicity) from the dose-response curve.

Interpretation: A high CC₅₀ value relative to the anti-glycation IC₅₀ value indicates a favorable therapeutic window. A compound that is cytotoxic at or near its effective anti-glycation concentration is unlikely to be a viable therapeutic candidate.

Part 5: Preliminary In Vivo Assessment

Promising candidates from in vitro studies should be evaluated in an animal model of diabetes to assess their efficacy in a complex biological system. The streptozotocin (STZ)-induced diabetic rat or mouse is a well-established model that mimics Type 1 diabetes.[17][18]

Protocol 5.1: STZ-Induced Diabetic Rodent Model

Principle: STZ is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[19][20] This chronic hyperglycemic state accelerates AGE formation in vivo. Treatment with an effective inhibitor should ameliorate key diabetic markers and reduce AGE accumulation in tissues.

Workflow:

G Acclimatization Animal Acclimatization Induction Diabetes Induction (Single high-dose STZ injection) Acclimatization->Induction Week 1 Treatment Randomization & Dosing (Vehicle, Test Article, Positive Control) Induction->Treatment Week 2 Monitoring Weekly Monitoring (Blood glucose, Body weight) Treatment->Monitoring Weeks 3-12 Endpoint Endpoint Analysis (HbA1c, Tissue AGEs, Histopathology) Monitoring->Endpoint Week 12

Caption: Workflow for an in vivo study using the STZ-induced diabetic model.

Methodology Outline:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Diabetes Induction: Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg for rats). Confirm diabetes by measuring blood glucose levels; animals with fasting glucose >250 mg/dL are considered diabetic.[17]

  • Grouping and Treatment:

    • Group 1: Non-diabetic Control (Vehicle)

    • Group 2: Diabetic Control (Vehicle)

    • Group 3: Diabetic + Test Article (e.g., 10, 30, 100 mg/kg/day via oral gavage)

    • Group 4: Diabetic + Positive Control (e.g., Aminoguanidine)

  • Duration: Treat animals daily for 8-12 weeks.

  • Monitoring and Endpoints:

    • Primary Endpoints: Measure fasting blood glucose and body weight weekly. At the end of the study, measure glycated hemoglobin (HbA1c), a key indicator of long-term glycemic control.[17]

    • Secondary Endpoints (AGE-related): Collect tissues such as skin, aorta, or kidney. AGE levels in tissue homogenates can be quantified by fluorescence or, more specifically, by using LC-MS/MS to measure markers like Nε-(carboxymethyl)lysine (CML).[21] Histopathological analysis of tissues like the kidney can reveal structural changes associated with diabetic complications.

Interpretation: A successful test article will not only improve glycemic control (lower blood glucose and HbA1c) but will also significantly reduce the accumulation of AGEs in target tissues compared to the diabetic control group. This provides strong evidence of its potential therapeutic utility in preventing or slowing the progression of diabetic complications.

References

  • Bio-protocol. (n.d.). 3.7. In Vitro Anti-Glycation Assay. Retrieved from [Link]

  • Thornalley, P. J. (2002). Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by tandem mass spectrometry. Biochemical Journal, 367(Pt 1), 331–339.
  • International Journal of Novel Research and Development. (2024, June 6). Anti-Diabetic In-Vivo Animal Models: A Review. IJNRD.
  • MDPI. (2025, October 15).
  • Melior Discovery. (n.d.). Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Li, X., et al. (2023). Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food. Foods, 12(15), 2886.
  • Guerin-Dubourg, A., et al. (2017). Protocol implementation for the detection of advanced glycation end products and screening of natural extracts involved in the p. Journal of Medical and Biological Engineering, 37(4), 534–541.
  • Creative Biolabs. (2025, December 22). STZ induced T1D Modeling & Pharmacodynamics Service.
  • Longdom Publishing. (2016, April 8). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity.
  • ResearchGate. (n.d.). Advanced Glycation End Products and Reverse Phase HPLC.
  • Melior Discovery. (n.d.). Streptozotocin Diabetes Model. Retrieved from [Link]

  • Lee, H. J., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 81, 344–353.
  • Nishino, T., et al. (2023). Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation. Biological and Pharmaceutical Bulletin, 46(11), 1593–1600.
  • Paul, J. M. U. (2023). IN VITRO EVALUATION OF THE ANTIGLYCATION AND ANTIOXIDANT POTENTIAL OF THE DIETARY SUPPLEMENT L-CITRULLINE.
  • ResearchGate. (n.d.). Cytotoxicity tests.
  • Khan, K. M., et al. (2016).
  • PubChem. (n.d.). AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 23).
  • Molecules. (2018, January 12).
  • Bentham Science. (n.d.). Development of Pyrazole Compounds as Antidiabetic Agent: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 12). HEK293 cell line toxicity - SARS-CoV-2 Assays.
  • Creative Biolabs. (n.d.). HEK293-based Cytotoxicity Safety Screening Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2016, December 5).
  • Marini, E., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1686.
  • Khan, A., et al. (2018). Drug repurposing: In-vitro anti-glycation properties of 18 common drugs. PLOS ONE, 13(1), e0190505.
  • Pharmacognosy Journal. (2015, April 15).
  • MDPI. (2024, April 12).
  • Google Patents. (2016, July 12). US9387198B1 - Inhibitors of advanced glycation end-products (ages)
  • Wickramasinghe, N. N., et al. (2015). Analysis of glycation induced protein cross-linking inhibitory effects of some antidiabetic plants and spices.
  • ResearchGate. (2025, August 8). (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl] -.
  • ResearchGate. (2025, March 12). (PDF) Inhibition of protein glycation by vasodilatory β-blockers - In vitro studies and in silico analyses.
  • Czerwińska, M. E., et al. (2016). Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. Molecules, 21(6), 788.
  • Singh, R., et al. (2014). Advanced Glycation End Products and Diabetic Complications. The Korean Journal of Physiology & Pharmacology, 18(1), 1–14.

Sources

Application Note: Evaluation of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione as a Covalent Thiol-Reactive Probe and Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the use of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (referred to as MPM-1 for brevity in this document) in cancer research. Based on its chemical structure—an N-substituted maleimide linked to a methyl-pyrazole moiety—this compound functions primarily as a covalent thiol-reactive probe and a cytotoxic agent capable of inducing oxidative stress and apoptosis via glutathione (GSH) depletion.

Abstract

This guide outlines the protocols for utilizing 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (MPM-1 ) in preclinical oncology studies. Structurally, MPM-1 combines a pharmacologically active pyrazole ring with a maleimide "warhead." The maleimide moiety acts as a Michael acceptor, readily forming stable thioether bonds with free cysteine residues on proteins and intracellular thiols like glutathione (GSH). This reactivity profile makes MPM-1 a potent tool for investigating redox homeostasis , covalent protein modification , and oxidative stress-induced apoptosis in cancer cells.

Introduction & Mechanism of Action

Chemical Basis of Activity

MPM-1 is designed to target the unique redox environment of cancer cells.

  • Maleimide Core: Functions as an electrophile that reacts specifically with nucleophilic thiol (-SH) groups via Michael addition. This leads to the irreversible alkylation of critical cysteine residues in enzymes (e.g., STAT3, NF-κB, Caspases) and the depletion of the antioxidant GSH.

  • Methyl-Pyrazole Moiety: Enhances solubility and potential binding affinity through hydrogen bonding interactions, directing the molecule to specific cellular compartments or kinase domains.

Mechanism of Cytotoxicity
  • Cellular Uptake: MPM-1 enters the cell via passive diffusion.

  • GSH Depletion: The maleimide group rapidly conjugates with intracellular GSH, reducing the cell's antioxidant capacity.

  • ROS Accumulation: Loss of GSH leads to an accumulation of Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: ROS overload triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).

  • Apoptosis: Cytochrome c release activates the intrinsic apoptotic pathway.

Pathway Visualization

The following diagram illustrates the cascade from MPM-1 exposure to cell death.

MPM1_Mechanism MPM1 MPM-1 (Maleimide-Pyrazole) GSH Intracellular GSH (Reduced Glutathione) MPM1->GSH Michael Addition Cys_Proteins Cysteine-Rich Proteins (STAT3, NF-κB) MPM1->Cys_Proteins Covalent Binding Conjugate MPM-1-GSH Conjugate (Inactive Antioxidant) GSH->Conjugate Depletion ROS ROS Accumulation (H2O2, Superoxide) Conjugate->ROS Loss of Redox Control Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Oxidative Stress Apoptosis Apoptosis (Caspase 3/7 Activation) Mito->Apoptosis Cytochrome c Release Alkylation Irreversible Alkylation (Inhibition) Cys_Proteins->Alkylation Inactivation Alkylation->Apoptosis Signal Blockade

Caption: Mechanism of Action for MPM-1 involving GSH depletion and covalent protein modification leading to apoptosis.

Preparation & Handling Protocol

Critical: Maleimides are moisture-sensitive and can hydrolyze over time. Proper storage is essential for reproducibility.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: Molecular Weight (MW) ≈ 177.16 g/mol .

    • To make 1 mL of 50 mM stock: Weigh 8.86 mg of MPM-1 and dissolve in 1 mL DMSO.

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C . Desiccate if possible.

Working Solution
  • Dilute the stock solution in serum-free culture medium immediately before use.

  • Note: Avoid media containing high concentrations of thiols (e.g., β-mercaptoethanol) during the initial treatment phase, as they will quench the maleimide.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 of MPM-1 in cancer cell lines (e.g., HeLa, MCF-7, A549).

Materials:

  • Cancer cell lines in log-phase growth.

  • 96-well tissue culture plates.

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

  • Microplate reader (Absorbance 570 nm or 450 nm).

Protocol:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Prepare serial dilutions of MPM-1 (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) in medium.

    • Control: Vehicle control (DMSO < 0.5%).

    • Blank: Medium only.

  • Incubation: Treat cells for 24, 48, or 72 hours .

  • Detection:

    • MTT: Add 10 µL MTT reagent per well. Incubate 3-4 hours. Remove medium, add 100 µL DMSO to dissolve formazan crystals. Read at 570 nm.

    • CCK-8: Add 10 µL CCK-8 reagent. Incubate 1-2 hours. Read at 450 nm.

  • Analysis: Calculate % Viability = [(OD_sample - OD_blank) / (OD_control - OD_blank)] × 100. Plot dose-response curve to determine IC50.

Intracellular GSH Depletion Assay

Objective: Verify the thiol-depleting mechanism of MPM-1.

Materials:

  • DTNB (Ellman’s Reagent).

  • Lysis Buffer (0.1% Triton X-100 in PBS).

  • GSH Standard.

Protocol:

  • Treatment: Treat cells (6-well plate) with MPM-1 (at IC50 concentration) for short intervals (1h, 3h, 6h).

  • Lysis: Wash cells with ice-cold PBS. Harvest and lyse in 200 µL Lysis Buffer. Centrifuge at 10,000 x g for 10 min.

  • Reaction: In a 96-well plate, mix:

    • 20 µL Supernatant.

    • 160 µL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0).

    • 20 µL DTNB (4 mg/mL).

  • Measurement: Incubate 10 min at RT. Measure Absorbance at 412 nm .

  • Result: A decrease in absorbance compared to control indicates GSH depletion.

ROS Generation Assay (DCFH-DA)

Objective: Detect oxidative stress induced by MPM-1.

Protocol:

  • Staining: Wash treated cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) for 30 min at 37°C in the dark.

  • Wash: Remove excess dye and wash 2x with PBS.

  • Analysis:

    • Fluorescence Microscopy: Visualize green fluorescence (Ex/Em: 485/535 nm).

    • Flow Cytometry: Harvest cells and analyze in the FITC channel.

  • Validation: Use N-acetylcysteine (NAC, 5 mM) as a pre-treatment (1h) to rescue the phenotype. If NAC blocks MPM-1 toxicity, the mechanism is ROS-dependent.

Data Presentation & Analysis

Expected Results Summary
AssayParameterExpected Outcome with MPM-1Interpretation
MTT / CCK-8 Cell ViabilityDose-dependent decrease (Sigmoidal curve)Cytotoxicity confirmed.
Ellman's Assay Free GSH LevelsRapid decrease (>50% drop within 3-6h)Thiol depletion mechanism.
DCFH-DA ROS LevelsIncrease in fluorescence intensityOxidative stress induction.
Annexin V/PI ApoptosisIncrease in Annexin V+ / PI- and V+ / PI+ populationsInduction of programmed cell death.
Western Blot Protein AlkylationMobility shift or loss of specific antibody binding (epitope masking)Covalent target engagement.
Experimental Workflow Diagram

The following flowchart guides the researcher through the standard evaluation pipeline.

Workflow Prep 1. Preparation (DMSO Stock) Screen 2. Viability Screen (MTT/CCK-8) Prep->Screen 24-72h Mech 3. Mechanism (ROS/GSH) Screen->Mech Determine IC50 Valid 4. Validation (Rescue with NAC) Mech->Valid Confirm MoA

Caption: Step-by-step experimental workflow for evaluating MPM-1.

Safety & Troubleshooting

  • Toxicity: Maleimides are potent irritants and sensitizers. Handle with gloves and in a fume hood.

  • Solubility Issues: If precipitation occurs in media, reduce the final concentration or increase the DMSO percentage (do not exceed 0.5% v/v).

  • False Positives: Maleimides can react with thiol-containing assay reagents. Ensure washing steps are thorough before adding enzymatic substrates in biochemical assays.

References

  • GSH Depletion by Maleimides

    • Title: "Depletion of intracellular glutathione by N-ethylmaleimide induces apoptosis in human leukemic cells."
    • Source:Free Radical Biology and Medicine.
    • Link:[Link]

  • Pyrazole Derivatives in Cancer

    • Title: "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents."[1][2][3]

    • Source:Molecules.[1][2][3][4][5]

    • Link:[Link]

  • Covalent Inhibitor Design

    • Title: "The resurgence of covalent drugs."
    • Source:N
    • Link:[Link]

  • Chemical Structure Reference

    • Title: "1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (CAS 193463-89-7)."
    • Source:ChemicalRegister.
    • Link:[Link]

Sources

Application Note: Evaluating the Anti-Inflammatory Properties of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details the scientific rationale and provides comprehensive protocols for evaluating the anti-inflammatory potential of hybrid molecules incorporating both these scaffolds, specifically focusing on 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione derivatives. We present a robust in vitro model using lipopolysaccharide (LPS)-stimulated macrophages to screen and characterize the efficacy of these novel compounds.

Section 1: Scientific Rationale & Putative Mechanism of Action

The anti-inflammatory activity of pyrazole-pyrrole-2,5-dione derivatives is hypothesized to stem from their ability to modulate key signaling pathways that orchestrate the inflammatory response. The primary pathway implicated in acute inflammation, particularly in macrophages, is initiated by the binding of pathogen-associated molecular patterns (PAMPs), such as LPS, to Toll-like receptors (TLRs).

Causality of the Inflammatory Cascade: LPS, a component of Gram-negative bacteria cell walls, is a potent activator of TLR4 on macrophages.[10][11] This binding event triggers a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[4][11][12]

  • NF-κB Activation: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus and drives the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4][12]

  • MAPK Pathway: This pathway further amplifies the inflammatory response, contributing to the stability and translation of cytokine mRNA.[10]

Pyrazole and pyrrole-2,5-dione derivatives are thought to interfere with these processes, potentially by directly inhibiting key enzymes in the cascade or by preventing the activation of transcription factors like NF-κB.[4][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK MAPK MAPK Cascade (p38, JNK, ERK) MyD88->MAPK IκB IκB IKK->IκB Phosphorylates NFkB_inactive NF-κB NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates Compound Pyrazole-Pyrroledione Derivatives Compound->IKK Inhibition? Compound->MAPK Compound->NFkB_active Inhibition of Translocation? DNA Gene Transcription NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines iNOS iNOS DNA->iNOS NO Nitric Oxide (NO) iNOS->NO Produces

Caption: Putative mechanism of action for pyrazole-pyrroledione derivatives.

Section 2: In Vitro Evaluation Protocol: LPS-Induced Inflammation in Macrophages

This section provides a detailed workflow for assessing the anti-inflammatory effects of the target compounds using the RAW 264.7 murine macrophage cell line, a standard and reliable model for inflammation studies.[14]

G A 1. Cell Seeding Seed RAW 264.7 cells in 96-well plates. Incubate 24h. B 2. Compound Pre-treatment Treat cells with various concentrations of derivatives for 1-2h. A->B C 3. Inflammatory Challenge Stimulate cells with LPS (e.g., 1 µg/mL). Incubate for 24h. B->C D 4. Supernatant Collection Collect cell culture supernatant for analysis. C->D H Cell Viability Assay (MTT/PrestoBlue) (On remaining cells) C->H After supernatant removal E 5. Endpoint Analysis D->E F Griess Assay (Nitric Oxide) E->F G ELISA (TNF-α, IL-6) E->G I 6. Data Analysis Calculate % inhibition and IC50 values. F->I G->I H->I

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Protocol 1: Macrophage Stimulation

Objective: To induce an inflammatory response in RAW 264.7 cells and evaluate the inhibitory effect of the test compounds.

Materials:

  • RAW 264.7 cell line

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Positive control (e.g., Dexamethasone or Diclofenac)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of each derivative in sterile DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations.

    • Scientist's Note: The final DMSO concentration in the well should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) is mandatory.

  • Pre-treatment: Carefully remove the old medium from the cells. Add 100 µL of medium containing the test compounds at various concentrations (e.g., 1, 5, 10, 25, 50 µM) or the positive control. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50-80 µL of the supernatant from each well for subsequent analysis of nitric oxide and cytokines. Store at -80°C if not used immediately.

  • Cell Viability: The remaining cells in the plate can now be used for a cell viability assay.

Section 3: Key Assays and Endpoint Analysis

Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)

Principle: iNOS produces large amounts of NO during inflammation. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO in the culture medium, providing an indirect measure of iNOS activity.[14]

Procedure:

  • Add 50 µL of cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 released into the supernatant.[10]

Procedure:

  • Use commercially available ELISA kits for murine TNF-α and IL-6.

  • Follow the manufacturer's protocol precisely. This typically involves coating a plate with a capture antibody, adding standards and supernatants, adding a detection antibody, followed by a substrate, and finally measuring the colorimetric change.

  • Calculate cytokine concentrations based on the standard curve.

Protocol 4: Cell Viability Assay (MTT or PrestoBlue)

Trustworthiness Check: This protocol is essential to ensure that the observed reduction in inflammatory markers is not a result of compound-induced cell death.

  • Rationale: A compound that kills the cells will naturally lead to lower levels of NO and cytokines. This assay distinguishes true anti-inflammatory activity from cytotoxicity.

Procedure (Example using PrestoBlue):

  • After collecting the supernatant (from Protocol 1, Step 6), add 10 µL of PrestoBlue™ reagent to the remaining 100 µL of medium in each well.

  • Incubate for 1-2 hours at 37°C.

  • Measure fluorescence (Excitation ~560 nm, Emission ~590 nm) or absorbance (570 nm with a 600 nm reference) using a plate reader.

  • Compare the viability of treated cells to the vehicle control.

Section 4: Data Interpretation and Presentation

The anti-inflammatory activity is typically expressed as the percentage of inhibition of NO or cytokine production compared to the LPS-stimulated control.

Calculation: % Inhibition = [1 - (Absorbance_treated / Absorbance_LPS_control)] * 100

The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Example Data Summary Table:

CompoundNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cell Viability (at 50 µM)
Derivative A 12.515.218.9>95%
Derivative B 8.210.111.5>95%
Derivative C >50>50>50>95%
Dexamethasone 5.82.13.4>95%

Conclusion

The protocols outlined in this application note provide a robust framework for the initial screening and characterization of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione derivatives as potential anti-inflammatory agents. By quantifying key inflammatory mediators (NO, TNF-α, IL-6) in a validated macrophage model and critically including a cytotoxicity assessment, researchers can reliably identify promising lead compounds for further development. This structured approach ensures that the generated data is both accurate and interpretable, accelerating the discovery of novel therapeutics for inflammatory diseases.

References

  • ResearchGate. (n.d.). Biological activity of pyrazoles derivatives and experimental conditions. Retrieved from [Link]

  • Molecules. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

  • SlideShare. (n.d.). screening methods for Antinflammatory drugs. Retrieved from [Link]

  • Asian Journal of Research in Biology. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-inflammatory Screen. Retrieved from [Link]

  • PubMed. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

  • Encyclopedia MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Molecules. (2022, April 30). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • MDPI. (2022, April 30). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • International Journal of Nanomedicine. (2017, December 20). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by a Gi-protein inhibitor encapsulated in liposomes. Retrieved from [Link]

  • ResearchGate. (2013, November 17). LPS-induced inflammation - can anyone help?. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2020, October 1). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (2018, May 1). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]

  • Frontiers in Immunology. (2021, January 28). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Retrieved from [Link]

  • The Journal of Immunology. (2004, July 1). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. Retrieved from [Link]

  • Biomolecules & Therapeutics. (2021, April 6). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]

  • Semantic Scholar. (2025, February 26). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Molecules. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

Sources

Application Note: Antimicrobial and Antifungal Profiling of Pyrazole Derivatives

[1][2][3][4][5][6][7][8]

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Candida species, necessitates the development of novel pharmacophores. Pyrazole (1,2-diazole), a five-membered heterocyclic system, serves as a privileged scaffold due to its bioisosteric relationship with carboxylic acids and phenols, offering unique hydrogen-bonding capabilities and π-π stacking interactions.

This guide provides a comprehensive technical framework for the design, synthesis, and biological validation of pyrazole derivatives. It moves beyond basic screening, offering field-proven protocols for determining Structure-Activity Relationships (SAR) and validating mechanisms of action (MoA) against bacterial DNA gyrase and fungal Succinate Dehydrogenase (SDH).

Chemical Design Strategy & SAR

Effective pyrazole design requires a precise balance between lipophilicity (logP) and electronic distribution. The pyrazole ring acts as a core linker, positioning pharmacophores to interact with specific enzymatic pockets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole derivatives is governed by substitution patterns at the N1, C3, C4, and C5 positions.

  • N1 Position: Critical for pharmacokinetic properties. N-alkylation or N-arylation often improves lipophilicity and membrane permeability. Large bulky groups (e.g., phenyl, benzothiazole) here can enhance affinity for hydrophobic pockets in DNA gyrase.

  • C3 & C5 Positions: Steric gatekeepers. Substituents here determine the rotational freedom of the molecule. Electron-withdrawing groups (EWGs) like -CF3 or -NO2 at these positions often enhance antifungal activity by increasing the acidity of the ring protons (if NH is present) or altering the dipole moment.

  • C4 Position: The "Electronic Tuner." Introducing electronegative atoms (F, Cl) or electron-donating groups (EDGs) modulates the electron density of the ring, affecting π-stacking interactions with aromatic residues (e.g., Trp, Phe) in the target protein active site.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing pyrazole derivatives.

SAR_LogicCorePyrazole Core(1,2-Diazole)N1N1 Position(Pharmacokinetics)Core->N1C3_C5C3/C5 Positions(Steric/Binding)Core->C3_C5C4C4 Position(Electronic Tuning)Core->C4Target_BactTarget: DNA Gyrase B(Antibacterial)N1->Target_BactAdd Aryl/Heterocycle(Hydrophobic Pocket)Target_FungTarget: SDH / CYP51(Antifungal)C3_C5->Target_FungAdd CF3/EWG(Dipole Modulation)C4->Target_BactHalogenation (F, Cl)(Metabolic Stability)C4->Target_FungOxime/Hydrazone Linkers(H-Bonding)

Figure 1: Strategic optimization of the pyrazole scaffold for dual-target specificity.

Mechanisms of Action (MoA)

Unlike general biocides, potent pyrazole derivatives act on specific enzymatic pathways.

Antibacterial: DNA Gyrase Inhibition

Pyrazoles, particularly those fused with aminopyrimidines or thiazoles, target the GyrB subunit of DNA gyrase . They compete with ATP for the binding site, preventing the energy transduction required for DNA supercoiling. This leads to the accumulation of double-strand breaks and bacterial cell death.

Antifungal: Dual Pathway Interference
  • Succinate Dehydrogenase (SDH) Inhibition: Carboxamide-functionalized pyrazoles (SDHIs) bind to the ubiquinone-binding site of Complex II in the mitochondrial electron transport chain, halting cellular respiration.

  • CYP51 Inhibition: Similar to traditional azoles, N1-substituted pyrazoles can coordinate with the heme iron of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising membrane integrity.

MoA_Pathwaycluster_bacteriaAntibacterial Mechanismcluster_fungiAntifungal MechanismPyr_BPyrazole DerivativeGyrBDNA Gyrase (GyrB)Pyr_B->GyrBCompetes with ATPATPATP Binding SitePyr_B->ATPBlocksDNA_FailInhibition of SupercoilingATP->DNA_FailEnergy DepletionDeath_BBacterial Cell DeathDNA_Fail->Death_BPyr_FPyrazole DerivativeSDHSuccinate Dehydrogenase(Complex II)Pyr_F->SDHBinds Ubiquinone SiteCYP51CYP51 (Ergosterol Synth)Pyr_F->CYP51Coordinates Heme IronResp_FailRespiration HaltedSDH->Resp_FailMemb_FailMembrane CollapseCYP51->Memb_FailDeath_FFungal Cell DeathResp_Fail->Death_FMemb_Fail->Death_F

Figure 2: Dual mechanistic pathways of pyrazole derivatives in bacterial and fungal systems.

Experimental Protocols

Protocol A: High-Fidelity MIC/MBC Determination

Standard CLSI protocols often fail with highly lipophilic pyrazoles due to precipitation. This modified protocol ensures compound solubility.

Reagents:

  • Mueller-Hinton Broth (MHB) (Bacteria) / RPMI 1640 (Fungi).

  • Resazurin dye (0.015% w/v).

  • Solvent: DMSO (Molecular Biology Grade).

  • Surfactant: Tween 80.

Workflow:

  • Stock Preparation: Dissolve pyrazole derivative in 100% DMSO to a concentration of 10 mg/mL. Vortex for 2 minutes.

  • Intermediate Dilution (Critical Step): Dilute the stock 1:10 into media containing 0.5% Tween 80 . This prevents "crashing out" when introducing the compound to the aqueous broth.

  • Plate Setup: Dispense 100 µL of broth into a 96-well plate. Perform serial 2-fold dilutions.

  • Inoculation: Adjust inoculum to

    
     CFU/mL. Add 100 µL to each well.
    
    • Note: Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Incubation:

    • Bacteria: 37°C for 18-24 hours.

    • Fungi: 35°C for 24-48 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2-4 hours. Blue

    
     Pink indicates growth.
    
    • MIC: Lowest concentration with no color change (Blue).

    • MBC/MFC: Plate 10 µL from MIC wells onto agar; lowest concentration with <5 colonies is lethal.

Protocol B: Time-Kill Kinetics

Validates whether the derivative is bacteriostatic or bactericidal.

  • Preparation: Inoculate 10 mL MHB with test organism (

    
     CFU/mL).
    
  • Treatment: Add pyrazole derivative at 2x MIC and 4x MIC . Include a growth control (DMSO only).

  • Sampling: Withdraw 100 µL aliquots at T=0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute in PBS and plate on agar. Count colonies after incubation.

  • Analysis: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    

Comparative Efficacy Data

The following table summarizes the potency of recently developed pyrazole derivatives compared to standard care drugs.

Compound ClassTarget OrganismMIC/EC50 (µg/mL)Reference StandardPotency vs. Std
Pyrazoline (Cmpd 9) S. aureus (MRSA)4.0Vancomycin (1-2)Comparable
Pyrazoline (Cmpd 9) E. faecalis (VRE)4.0Linezolid (2-4)Superior/Equal
Chalcone-Pyrazole (Z10) Phomopsis sp.12.5Azoxystrobin (24.[1]9)2x Potency
Isoxazolol-Pyrazole (7ai) R. solani0.37Carbendazol (0.5-1)Superior
Pyrazole-Pyrimidine (5c) P. aeruginosa~521 µM*LevofloxacinInferior (Lead only)

*Note: High MIC for P. aeruginosa suggests efflux pump susceptibility, a common challenge for pyrazoles in Gram-negatives.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Precipitation in Wells High lipophilicity (LogP > 4).Use 0.5-1.0% Tween 80 in the intermediate dilution step.
Inconsistent MICs DMSO toxicity masking results.Ensure final DMSO < 1%. Run a "Solvent Control" lane.
Gram-Negative Inactivity Outer membrane impermeability.Design "Hybrid" derivatives: Fuse pyrazole with siderophores or polyamines to exploit transport systems.

References

  • Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. Current Organic Chemistry, 2024.

  • Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 2025.

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide. Molecules, 2016.

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism. Journal of Agricultural and Food Chemistry, 2025.

  • New Pyrazole-Clubbed Pyrimidine Hybrids as Anti-MRSA Agents. ACS Omega, 2023.

  • Synthesis, Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Chemistry Central Journal, 2013.

Experimental Design for Cytotoxicity Assays with 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in drug discovery and development, providing critical insights into its therapeutic window and potential toxicity.[1] This document offers a detailed guide for designing and executing a comprehensive cytotoxicity assessment of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione , a heterocyclic compound featuring both a pyrazole and a pyrrole-2,5-dione moiety. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3][4] This guide provides a strategic framework and detailed, validated protocols for a multi-parametric approach to cytotoxicity testing, ensuring robust and reproducible data for researchers, scientists, and drug development professionals. We will detail methodologies for assessing metabolic viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay), underpinned by a rigorous experimental design.

Compound Profile and Rationale

The test compound, 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione , integrates two pharmacologically significant heterocyclic scaffolds.

  • Pyrazole Core: The pyrazole nucleus is a key feature in numerous FDA-approved drugs and is extensively explored for designing potent and selective anticancer agents.[4][5] Its derivatives have been shown to induce cytotoxicity and apoptosis in various cancer cell lines through diverse mechanisms.[2][6]

  • Pyrrole-2,5-dione (Maleimide) Moiety: This structure is also present in compounds with a range of biological activities.[7] Some derivatives have been investigated for their ability to inhibit inflammatory responses and lipid accumulation without exhibiting cytotoxicity in certain cell lines.[8]

The combination of these two moieties suggests that the compound could possess significant biological activity. Therefore, a systematic evaluation of its effect on cell viability is a logical and critical step in characterizing its pharmacological profile.

The Triad of Cytotoxicity Assessment: A Multi-Parametric Approach

Relying on a single assay can provide a limited or even misleading view of a compound's effect. A robust cytotoxicity profile is built by interrogating different cellular health indicators. We advocate for a tripartite strategy to gain a comprehensive understanding of the compound's mechanism of action.

  • Metabolic Activity (MTT Assay): This assay measures the mitochondrial reductase activity in living cells, which is an indicator of overall metabolic health.[9][10] A decrease in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals suggests a reduction in cell viability or proliferation.[11][12]

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage or cell lysis.[13] It is a direct marker of cytolysis.[14]

  • Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[15] Their activation is a hallmark of programmed cell death. Assays that measure the activity of these caspases can confirm if the compound induces apoptosis.[16][17]

By employing these three distinct assays, researchers can differentiate between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death via lysis), and pro-apoptotic effects (programmed cell death).

Strategic Experimental Design

A well-designed experiment is self-validating. The choices made before the first pipette tip touches a reagent are paramount for generating trustworthy data.

Cell Line Selection

The choice of cell line is critical and should be guided by the research objectives.[18][19]

  • Relevance: Select cell lines that are relevant to the intended therapeutic area. For anticancer screening, a panel of cancer cell lines from different tissues (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) is common.[2][6][20]

  • Cancer vs. Non-Cancerous: It is crucial to include a non-cancerous "normal" cell line (e.g., human fibroblasts, HEK293) to assess the compound's selectivity index—its ability to target cancer cells while sparing healthy ones.[1]

  • Sensitivity: Different cell lines can exhibit varied sensitivity to the same compound.[21] Initial screening across a diverse panel can identify the most responsive models for deeper mechanistic studies.

Compound Preparation and Concentration Range

Proper handling of the test compound is essential for reproducibility.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for treating the cells. Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups (including the vehicle control) and is non-toxic to the cells (typically ≤0.5%).[6]

  • Concentration Selection: For a novel compound, a broad logarithmic range of concentrations should be tested initially (e.g., 0.1 µM to 100 µM).[22] This range-finding study helps identify the approximate IC50 (half-maximal inhibitory concentration) and informs the selection of a narrower, more focused set of concentrations for subsequent detailed experiments.[23]

Essential Controls for Data Integrity

Controls are non-negotiable for interpreting assay results correctly.

  • Untreated Control (Negative): Cells cultured in medium alone. This represents 100% cell viability and serves as the baseline for all comparisons.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine, or Etoposide).[20] This control validates that the assay system is working correctly and is capable of detecting a cytotoxic response.

  • Blank/Background Control: Wells containing only cell culture medium (and assay reagents where applicable). This is used to subtract the background absorbance or luminescence from all other readings.[24]

General Experimental Workflow

The overall process follows a systematic progression from cell culture to data interpretation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Culture & Maintenance cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Stock & Dilution Prep treatment 4. Treatment with Compound & Controls cell_seeding->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation assay_proc 6. Perform Specific Assay (MTT, LDH, or Caspase) incubation->assay_proc measurement 7. Absorbance/Luminescence Measurement assay_proc->measurement calc 8. Calculate % Viability / % Cytotoxicity measurement->calc ic50 9. Determine IC50 Value (Dose-Response Curve) calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Core Cytotoxicity Protocols

All procedures should be conducted using aseptic techniques in a biological safety cabinet.[25]

Protocol: Cell Viability via MTT Assay

This protocol measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.[12]

G start Cells Treated in 96-well Plate (100 µL/well) add_mtt Add 10-20 µL MTT Solution (Final conc. 0.5 mg/mL) start->add_mtt incubate_mtt Incubate 2-4 hours at 37°C (Purple crystals form) add_mtt->incubate_mtt remove_media Carefully remove all media incubate_mtt->remove_media add_dmso Add 100 µL DMSO to each well remove_media->add_dmso solubilize Shake plate for 15 min to dissolve formazan add_dmso->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well flat-bottom sterile plates

  • 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

  • Selected cell lines and appropriate complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[10][26]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[27]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound, vehicle control, or positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[26]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[26]

Protocol: Membrane Integrity via LDH Release Assay

This protocol quantifies the release of LDH from cells with compromised membrane integrity.

G cluster_controls Control Setup start Cells Treated in 96-well Plate (150-200 µL/well) transfer Transfer 50 µL Supernatant to a new 96-well plate start->transfer spontaneous Spontaneous LDH Release (Untreated Cells) maximum Maximum LDH Release (Add Lysis Buffer) add_reagent Add 50 µL LDH Reaction Mixture transfer->add_reagent incubate_ldh Incubate 30 min at RT (Protected from light) add_reagent->incubate_ldh add_stop Add 50 µL Stop Solution incubate_ldh->add_stop read_abs Read Absorbance at 490 nm add_stop->read_abs

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing reaction buffer, substrate mix, stop solution, and lysis buffer)

  • 96-well flat-bottom sterile plates

  • Treated cell plates from the experimental setup

Procedure:

  • Prepare Controls: In addition to the test wells, set up controls for spontaneous LDH release (untreated cells) and maximum LDH release. For the maximum release control, add 10 µL of the kit's 10X Lysis Solution to triplicate wells of untreated cells 45 minutes before the next step.[28]

  • Collect Supernatant: After the treatment incubation period, carefully transfer 50 µL of the cell culture supernatant from each well of the treatment plate to a new, clean 96-well plate.[29]

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Reaction: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.[14] Mix gently.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[28] The reaction will produce a red formazan product.[14]

  • Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.

  • Measurement: Measure the absorbance at 490 nm within one hour. A reference wavelength of 680-690 nm can be used to correct for background.[28]

Protocol: Apoptosis Induction via Caspase-3/7 Assay

This protocol uses a proluminescent substrate to measure the activity of executioner caspases-3 and -7.[16]

G start Cells Treated in 96-well Plate (White-walled for luminescence) prep_reagent Prepare Caspase-Glo® 3/7 Reagent (Thaw & mix buffer/substrate) start->prep_reagent add_reagent Add 100 µL Reagent directly to each well prep_reagent->add_reagent mix Mix on plate shaker (300-500 rpm for 30s) add_reagent->mix incubate_caspase Incubate 1-3 hours at RT mix->incubate_caspase read_lum Read Luminescence incubate_caspase->read_lum

Caption: Workflow for the Caspase-3/7 apoptosis assay.

Materials:

  • Commercially available luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[17]

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Treated cell plates from the experimental setup

  • Luminometer

Procedure:

  • Plate Setup: Seed and treat cells in white-walled 96-well plates to maximize the luminescent signal.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, equilibrating it to room temperature before use.[16]

  • Add-Mix-Measure: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[17] This single reagent addition lyses the cells and contains the substrate for the caspase activity.[16]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[17]

Data Analysis and Interpretation

Calculation of Results
  • MTT Assay (Percent Viability):

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100[24]

  • LDH Assay (Percent Cytotoxicity):

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100[28]

  • Caspase-3/7 Assay (Fold Induction):

    • Fold Induction = (Lum_Sample - Lum_Blank) / (Lum_VehicleCtrl - Lum_Blank)

Data Presentation and IC50 Determination

The results are typically presented in a dose-response table and curve. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound.[30]

Table 1: Example Data Presentation for 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione in A549 Cells (48h)

Concentration (µM)% Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)Caspase-3/7 Activity (Fold Induction) (Mean ± SD)
Vehicle (0)100.0 ± 4.50.0 ± 2.11.0 ± 0.1
0.198.2 ± 5.11.5 ± 1.81.2 ± 0.2
185.7 ± 6.210.3 ± 3.52.5 ± 0.4
552.1 ± 4.845.8 ± 5.06.8 ± 0.9
1025.3 ± 3.970.1 ± 6.37.5 ± 1.1
505.8 ± 2.188.9 ± 4.74.3 ± 0.7
1002.1 ± 1.592.4 ± 3.92.1 ± 0.5
IC50 (µM) ~5.5 ~6.0 N/A

To determine the IC50 value, plot the percent viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the precise IC50 value.[31]

Statistical Analysis

Statistical analysis is essential to determine if the observed effects are significant.[32]

  • Use at least three biological replicates for each experiment.

  • Compare treatment groups to the vehicle control using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Tukey's) to identify specific concentrations that produce a significant effect.[33][34]

  • A p-value of <0.05 is generally considered statistically significant.

Concluding Remarks

The experimental framework detailed in this guide provides a robust, multi-faceted approach to characterizing the cytotoxic profile of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione . By systematically assessing metabolic activity, membrane integrity, and apoptosis induction, researchers can generate high-quality, reliable data. This comprehensive analysis is a critical step in elucidating the compound's mechanism of action and determining its potential as a therapeutic agent.

References

  • MTT Assay Protocol | Springer Nature Experiments. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids - ResearchGate. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). (URL: [Link])

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6). (URL: [Link])

  • Design of optimal concentrations for in vitro cytotoxicity experiments - PMC. (URL: [Link])

  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). (URL: [Link])

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (URL: [Link])

  • LDH Assay - Cell Biologics Inc. (URL: [Link])

  • Highlight report: Cell type selection for toxicity testing - PMC. (URL: [Link])

  • LDH cytotoxicity assay | Protocols.io. (2024, December 11). (URL: [Link])

  • Cytotoxicity Testing: Everything You Need to Know - Test Labs. (URL: [Link])

  • Statistical analysis for toxicity studies - PMC - NIH. (URL: [Link])

  • Muse® Caspase-3/7 Kit. (URL: [Link])

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? (2021, April 28). (URL: [Link])

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19). (URL: [Link])

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. (URL: [Link])

  • Cytotoxicity quantitative statistical analysis a Use of the algorithm... - ResearchGate. (URL: [Link])

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). (URL: [Link])

  • (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments - ResearchGate. (2024, November 16). (URL: [Link])

  • Statistical evaluation of toxicological bioassays – a review - RSC Publishing. (2014, August 8). (URL: [Link])

  • Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application - Frontiers. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). (URL: [Link])

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025, October 16). (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). (URL: [Link])

  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. (2018, May 1). (URL: [Link])

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC. (URL: [Link])

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. (URL: [Link])

Sources

Application Note: Precision Labeling of Proteins with 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for covalently labeling protein cysteine residues using 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (referred to herein as Pyz-Mal ).

Pyz-Mal is a heterobifunctional scaffold often used in Fragment-Based Drug Discovery (FBDD) and chemoproteomics. Unlike bulky fluorescent dyes, this compact molecule (MW ~177.16 Da) serves as a "dark" covalent probe. It allows researchers to:

  • Map Reactive Cysteines: Identify surface-accessible vs. buried cysteines via Mass Spectrometry (MS).

  • Model Covalent Inhibition: Mimic the binding of pyrazole-based kinase inhibitors that utilize a maleimide warhead.

  • Steric Occlusion: Block specific cysteine residues to study their role in enzymatic activity without introducing significant electrostatic perturbation.

The labeling mechanism relies on the Michael Addition of a thiolate anion (Protein-S⁻) to the maleimide double bond, forming a stable thioether linkage.[]

Chemical Mechanism

The reaction is highly pH-dependent. At physiological pH (6.5–7.5), the maleimide group is chemoselective for sulfhydryl groups (-SH).[2][3] Above pH 8.0, specificity is lost, and primary amines (Lysine ε-amino groups) may react.

Reaction Pathway

The following diagram illustrates the nucleophilic attack of the cysteine thiolate on the Pyz-Mal warhead.

G Protein Protein-Cys-SH (Reduced) Deprotonation Deprotonation (pH > 6.0) Protein->Deprotonation Thiolate Protein-S⁻ (Nucleophile) Deprotonation->Thiolate - H+ Transition Transition State (Michael Addition) Thiolate->Transition Attacks Maleimide C=C PyzMal Pyz-Mal Probe (Electrophile) PyzMal->Transition Product Stable Thioether Conjugate (+177.16 Da) Transition->Product Irreversible Bond Formation

Figure 1: Mechanism of Thioether formation via Michael Addition. The reaction results in a net mass increase of 177.16 Da per labeled cysteine.

Pre-Labeling Considerations

Reducing Agents: TCEP vs. DTT

Proteins often form disulfide bonds (S-S) upon oxidation.[4][5][6] To label them, these bonds must be reduced to free thiols (-SH).

  • DTT /

    
    -Mercaptoethanol: AVOID  if possible during the labeling step. These reagents contain thiols and will scavenge the Pyz-Mal probe, reducing labeling efficiency. If used, they must be removed via desalting before adding the probe.
    
  • TCEP (Tris(2-carboxyethyl)phosphine): PREFERRED. TCEP is non-thiol-based and does not react with maleimides at acidic/neutral pH. It can be left in the reaction mixture, simplifying the workflow.

Buffer & pH Strategy
  • Optimal pH: 7.0–7.2.

  • Buffers: PBS, HEPES, or MOPS (50–100 mM).

  • Incompatible Buffers: Avoid buffers containing primary amines (Tris, Glycine) if working at pH > 7.5, as they may compete with the protein. At pH 7.0, Tris is acceptable but phosphate is safer.

Experimental Protocol

Materials Required[6][7][8][9][10][11][12][13][14][15][16]
  • Protein: Purified target protein (1–5 mg/mL) in PBS (pH 7.2).

  • Reagent: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Reductant: TCEP-HCl (0.5 M stock, neutralized).

  • Quencher: L-Cysteine or DTT (excess).

  • Desalting Column: Zeba™ Spin Desalting Columns or PD-10.

Step-by-Step Methodology
Step 1: Preparation of Pyz-Mal Stock
  • Weigh approximately 1–2 mg of Pyz-Mal.

  • Dissolve in anhydrous DMSO to a concentration of 10 mM .

    • Note: Prepare immediately before use. Maleimides hydrolyze slowly in solution, even in DMSO if water is present.

Step 2: Protein Reduction
  • Dilute protein to 50 µM (approx. 1–2 mg/mL depending on MW) in PBS (pH 7.2).

  • Add TCEP to a final concentration of 500 µM (10-fold molar excess over protein).

  • Incubate at Room Temperature (RT) for 20 minutes.

Step 3: Labeling Reaction[7]
  • Add the Pyz-Mal DMSO stock to the reduced protein solution.

    • Target Ratio: 10–20 molar excess of probe over protein thiol content.[8]

    • Example: For 50 µM protein, add Pyz-Mal to 500 µM – 1 mM.

    • DMSO Limit: Ensure final DMSO concentration is < 5% (v/v) to prevent protein denaturation.

  • Mix gently by inversion. Do not vortex vigorously.

  • Incubate for 1 hour at RT or Overnight at 4°C . Protect from light (general precaution for maleimides).

Step 4: Quenching & Cleanup
  • Quench: Add DTT or L-Cysteine to a final concentration of 5–10 mM. Incubate for 10 minutes. This reacts with any remaining Pyz-Mal, preventing non-specific modification during workup.

  • Desalt: Remove excess probe and quencher using a desalting column (e.g., Zeba Spin or dialysis) equilibrated with the storage buffer (e.g., PBS).

Quality Control & Validation

The success of the labeling is best validated using Intact Protein LC-MS (ESI-TOF) .

Data Analysis: Mass Shift Calculation

Since Pyz-Mal is a non-fluorescent probe, UV-Vis absorbance (A280) cannot quantify the Degree of Labeling (DOL) accurately due to the probe's own absorbance overlap. MS is required.

ParameterValue
Pyz-Mal Formula C₈H₇N₃O₂
Molecular Weight 177.16 Da
Reaction Type Addition (+0 Da loss)
Expected Mass Shift +177.16 Da per Cysteine

Example:

  • Unlabeled Protein: 25,000.00 Da

  • 1 Label: 25,177.16 Da

  • 2 Labels: 25,354.32 Da

Validation Workflow Diagram

Workflow Start Purified Protein Red Reduction (TCEP) 20 min @ RT Start->Red Rxn Add Pyz-Mal (20x Excess) 1 hr @ RT, pH 7.2 Red->Rxn Quench Quench (Excess DTT) Rxn->Quench Clean Desalting / Dialysis Quench->Clean QC LC-MS Analysis Clean->QC

Figure 2: Standard experimental workflow for Pyz-Mal labeling and QC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Labeling Observed Oxidized cysteinesEnsure TCEP is fresh and pH is > 6.5.
No Labeling Observed Hydrolyzed ProbeUse fresh DMSO stock. Maleimides hydrolyze to maleamic acid (non-reactive) in water.
Over-labeling (+N adducts) pH too high (> 7.5)Reactivity with Lysines occurs at high pH. Adjust buffer to pH 7.[9]0.
Precipitation High Probe/DMSO conc.Reduce Pyz-Mal excess (try 5x) or keep DMSO < 2%.
Broad MS Peaks Heterogeneous labelingOptimize time/temp. Ensure protein is fully reduced.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[5][6] (Standard reference for maleimide chemistry).

  • Thermo Fisher Scientific. TCEP Hydrochloride Technical Guide. Link

  • Biotium. Protocol: Maleimide Labeling of Protein Thiols. Link

  • Vector Laboratories. Maleimide Reaction Chemistry and Specificity. Link

  • Koniev, O., & Wagner, A. (2015).[10] Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews.[10] Link

Sources

Troubleshooting & Optimization

optimizing synthesis yield of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Ticket ID: OPT-9021-PYR Subject: Optimization of Yield & Purity for N-Pyrazolyl Maleimide Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione presents a unique set of challenges compared to standard N-phenyl or N-alkyl maleimides. The presence of the 3-amino-5-methylpyrazole moiety introduces two critical failure modes:

  • Nucleophilic Competition: The pyrazole ring nitrogens compete with the exocyclic amine during the initial attack on maleic anhydride.

  • Michael Addition Polymerization: The resulting maleimide double bond is highly electron-deficient and susceptible to attack by unreacted amine, leading to oligomeric "gums" rather than crystalline product.

This guide moves beyond the standard "acetic anhydride/sodium acetate" method (which often fails for this substrate) and details a Lewis-Acid Mediated Cyclization protocol designed for high-yield synthesis of heteroaryl maleimides.

Module 1: The Optimized Protocol (HMDS/ZnCl₂ Method)

Why this method? Standard dehydration (Ac₂O/NaOAc) often requires heat that promotes polymerization of this sensitive maleimide. The Hexamethyldisilazane (HMDS) / Zinc Chloride (ZnCl₂) method operates under milder conditions. The HMDS silylates the intermediate maleamic acid, and ZnCl₂ acts as a Lewis acid to catalyze the elimination of hexamethyldisiloxane, driving the equilibrium toward the maleimide.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Amino-5-methylpyrazole 1.0SubstrateEnsure dry; water kills the catalyst.
Maleic Anhydride 1.1ElectrophileSlight excess prevents Michael addition.
ZnCl₂ 1.2Lewis AcidMust be anhydrous (flame-dried).
HMDS 1.5Dehydrating AgentReplaces Ac₂O.
Solvent (Toluene/Dioxane) --MediumAnhydrous required.
Step-by-Step Workflow

Step 1: Formation of the Maleamic Acid Intermediate

  • Dissolve 1.1 eq of Maleic Anhydride in anhydrous THF or Dioxane (0.5 M concentration).

  • Cool the solution to 0 °C (Ice bath). Critical: Low temp prevents side reactions.

  • Dropwise add 1.0 eq of 3-Amino-5-methylpyrazole dissolved in the minimum amount of solvent.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Checkpoint: A precipitate (Maleamic Acid) should form.

    • If solid:[1][2][3][4] Filter and wash with cold diethyl ether. Dry under vacuum.[5][6]

    • If no solid: Evaporate solvent to obtain the crude solid intermediate. Do not purify on silica.

Step 2: Lewis-Acid Cyclization

  • Suspend the dried Maleamic Acid (from Step 1) in anhydrous Toluene (or Benzene if safety permits).

  • Add 1.2 eq of anhydrous ZnCl₂ .

  • Add 1.5 eq of HMDS dropwise.

  • Heat the mixture to 80 °C (reflux) for 3–5 hours.

    • Observation: The suspension should clear as the maleimide forms and dissolves.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with 0.1 N HCl (removes zinc salts and unreacted amine).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[7]

Module 2: Troubleshooting Logic (Q&A)

Q1: My product is a dark, sticky gum instead of a solid. What happened? A: This is the hallmark of Michael Addition Polymerization .

  • Cause: Unreacted amine attacked the double bond of your newly formed maleimide.

  • Fix:

    • Ensure Maleic Anhydride is in excess (1.1 to 1.2 eq) during Step 1.

    • Reverse Addition: Add the amine to the anhydride, not the anhydride to the amine. This ensures the amine is never in excess relative to the electrophile.

    • Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%) to the cyclization step to inhibit radical polymerization.

Q2: I see multiple spots on TLC. Is one of them the "Iso-maleimide"? A: Yes. The kinetic product is often the Iso-maleimide (cyclization onto oxygen instead of nitrogen).

  • Identification: Iso-maleimides are often bright yellow and have a lower R_f than the maleimide.

  • Fix: The HMDS/ZnCl₂ method minimizes this. If using Ac₂O, extend the reaction time to allow thermodynamic rearrangement to the maleimide.

Q3: The yield is low (<30%). Can I use the "Classic" Ac₂O/NaOAc method? A: You can, but you must modify it for pyrazoles.

  • The Issue: Sodium Acetate is basic. It can deprotonate the pyrazole N-H (pKa ~14), creating a nucleophile that reacts with Ac₂O to form an N-acetyl side product.

  • Modification: If you must use Ac₂O, use Mg(OAc)₂ (weaker base) instead of NaOAc, and keep the temperature below 60 °C.

Module 3: Visualization of Pathways

The following diagram illustrates the reaction logic and critical branching points where yield is lost.

MaleimideSynthesis Start Start: 3-Amino-5-methylpyrazole + Maleic Anhydride Intermediate Intermediate: Maleamic Acid Start->Intermediate THF, 0°C (Reverse Addition) Path_Standard Standard Path (Ac2O / NaOAc) Intermediate->Path_Standard Path_Lewis Optimized Path (HMDS / ZnCl2) Intermediate->Path_Lewis Product Target: 1-(5-Methyl-1H-pyrazol-3-yl)- 1H-pyrrole-2,5-dione Path_Standard->Product Low Yield Side_Iso Impurity: Iso-maleimide Path_Standard->Side_Iso Kinetic Trap Side_Acyl Impurity: N-Acetyl Pyrazole Path_Standard->Side_Acyl Base catalyzed side reaction Path_Lewis->Product High Yield Clean Cyclization Side_Polymer FAILURE: Polymer/Gum (Michael Addition) Product->Side_Polymer Excess Amine or Heat

Caption: Reaction pathway analysis comparing the optimized Lewis Acid route (Green) vs. the failure-prone Standard route (Red).

Module 4: Analytical Validation

When characterizing your product, look for these specific signals to confirm the maleimide structure over the maleamic acid or iso-maleimide.

Signal (1H NMR)Chemical Shift (approx.)[1][2]Structural Significance
Maleimide Vinyl Protons δ 6.7 – 6.9 ppm (s, 2H) Confirms ring closure. A sharp singlet is ideal.
Pyrazole -CH3 δ 2.2 – 2.3 ppm (s, 3H)Diagnostic for the core scaffold.
Pyrazole -CH- δ 6.0 – 6.3 ppm (s, 1H)Proton at position 4 of the pyrazole.
Residual NH (Amide) δ 10.0+ ppmAbsence of this peak confirms conversion of Maleamic Acid.

Purification Tip: If column chromatography is necessary, use Neutral Alumina instead of Silica Gel. The acidity of silica can sometimes catalyze ring-opening hydrolysis of the maleimide back to the acid. If using silica, add 1% Triethylamine to the eluent, but flush the column well to prevent basic hydrolysis.

References

  • Reddy, P. Y., et al. (1997). Efficient Synthesis of N-Cyclic Maleimides using HMDS/ZnCl₂. Journal of Organic Chemistry , 62(8), 2652–2654.

  • Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides. Journal of Organic Chemistry , 60(16), 5352–5355.

  • Vuligonda, V., et al. (2018). Optimization of Heteroaryl Maleimide Synthesis for Drug Discovery. Organic Process Research & Development, 22(8).
  • BenchChem Technical Data . Synthesis of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)... (Analogous chemistry validation).

Sources

troubleshooting guide for 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Welcome to the dedicated technical support guide for 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and answers to frequently asked questions regarding the application of this versatile chemical entity.

I. Compound Overview and Key Reactive Features

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is a bifunctional molecule featuring two key heterocyclic systems. Its reactivity is dominated by the N-substituted maleimide moiety , which serves as a highly reactive and selective Michael acceptor and a potent dienophile.

  • The Maleimide Core: The electron-deficient double bond of the pyrrole-2,5-dione ring is the primary site of reaction. It is exceptionally reactive towards soft nucleophiles, most notably thiols, in Michael addition reactions. It is also a classic dienophile for [4+2] cycloadditions (Diels-Alder reactions).

  • The Pyrazole Substituent: The 5-methyl-1H-pyrazol-3-yl group primarily modulates the electronic properties of the maleimide core. The pyrazole ring itself is relatively stable, but its N-H proton can be abstracted under strongly basic conditions, and the ring can participate in various C-H functionalization or cycloaddition reactions under specific catalytic conditions.[1][2]

This guide will focus on troubleshooting the reactions at the maleimide core, which represents the most common application in bioconjugation, materials science, and synthetic chemistry.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types for this compound? A1: The two predominant reactions are:

  • Thiol-Maleimide Michael Addition: This is a highly efficient and selective reaction with sulfhydryl groups (e.g., cysteine residues in proteins) to form a stable thiosuccinimide linkage.[3] This reaction is a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs) and labeling biomolecules.[][5]

  • Diels-Alder [4+2] Cycloaddition: The maleimide acts as an excellent dienophile, reacting with conjugated dienes (e.g., furan, cyclopentadiene) to form stable cycloadducts. This reaction is valuable in both synthetic chemistry and the creation of dynamic covalent materials, as some Diels-Alder reactions are reversible.[6][7]

Q2: How stable is 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione in solution? A2: The primary stability concern is the hydrolysis of the maleimide ring. In aqueous solutions, especially at pH values above 7.5, the ring can open to form an unreactive maleamic acid derivative.[8][9][10] Therefore, it is critical to prepare aqueous solutions of the maleimide immediately before use and to store stock solutions in a dry, anhydrous organic solvent such as DMSO or DMF.[8]

Q3: What are the optimal pH conditions for reacting this maleimide with thiols? A3: The ideal pH range for the thiol-maleimide reaction is 6.5 to 7.5 .[10][11]

  • Below pH 6.5: The reaction rate slows considerably because the thiol exists predominantly in its protonated state (-SH) rather than the more nucleophilic thiolate anion (-S⁻).

  • Above pH 7.5: The rate of maleimide hydrolysis increases significantly. Furthermore, the maleimide becomes susceptible to competitive side reactions with primary amines (e.g., lysine residues), compromising the chemoselectivity of the conjugation.[8][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][11]

Q4: What are the key spectroscopic signals to monitor for reaction completion? A4: In ¹H NMR spectroscopy, the most indicative signal is the singlet corresponding to the two vinyl protons on the maleimide double bond, which typically appears around δ 6.8-7.0 ppm . The disappearance of this peak is a reliable indicator of a successful reaction at the double bond. Concurrently, new signals corresponding to the protons of the newly formed succinimide ring will appear.

III. Troubleshooting Guide

This section addresses common problems encountered during reactions with 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, providing a logical workflow to identify and solve the issue.

Problem 1: Low or No Product Yield

You've run your reaction but observe minimal to no formation of the desired product upon analysis (TLC, LC-MS, NMR).

Troubleshooting_Low_Yield start Low or No Yield reagent 1. Verify Reagent Integrity start->reagent conditions 2. Optimize Reaction Conditions start->conditions workup 3. Analyze Workup & Purification start->workup sub_reagent1 Maleimide Hydrolyzed? (Prepare fresh solution) reagent->sub_reagent1 Aqueous reaction? sub_reagent2 Thiol Oxidized? (Use TCEP to reduce) reagent->sub_reagent2 Bioconjugation? sub_conditions1 Incorrect pH? (Buffer to 6.5-7.5) conditions->sub_conditions1 Thiol reaction? sub_conditions2 Wrong Stoichiometry? (Increase excess of one reagent) conditions->sub_conditions2 sub_workup1 Product lost during extraction? (Check aqueous layer) workup->sub_workup1 success Yield Improved sub_reagent1->success sub_reagent2->success sub_conditions1->success sub_conditions2->success sub_workup1->success

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes & Solutions:

  • Cause A: Maleimide Hydrolysis

    • Why it happens: As previously noted, the maleimide ring is susceptible to hydrolysis in aqueous or protic solvents, especially if the pH is not controlled or if the solution is stored for an extended period.[8]

    • Solution: Always prepare aqueous solutions of the maleimide immediately before initiating the reaction. For storage, use anhydrous DMSO or DMF. When running reactions in aqueous buffers, ensure the pH is strictly maintained within the 6.5-7.5 range.[11]

  • Cause B: Inactive Thiol (for Michael Additions)

    • Why it happens: In bioconjugation, target cysteine residues may be inaccessible or have formed disulfide bonds (-S-S-), which are unreactive towards maleimides.[8][12]

    • Solution: Perform a pre-reduction step. Incubate your protein or peptide with a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature before adding the maleimide.[11] Unlike DTT, TCEP does not need to be removed prior to conjugation.

  • Cause C: Suboptimal Reaction Conditions

    • Why it happens: Reaction kinetics are highly dependent on pH, temperature, solvent, and stoichiometry.

    • Solution: Review and optimize your parameters. For thiol conjugations, a 10-20 fold molar excess of the maleimide reagent is a common starting point.[8][11] For Diels-Alder reactions, temperature can significantly affect the rate and equilibrium position; some reactions require heat, while others proceed at room temperature.

Problem 2: Formation of Multiple Products / Reaction Impurity

Your reaction proceeds, but analysis reveals the presence of significant side products in addition to, or instead of, the desired product.

Side_Products Maleimide 1-(5-Methyl-1H-pyrazol-3-yl) -1H-pyrrole-2,5-dione Desired_Thiol_Adduct Desired Thiosuccinimide Adduct Maleimide->Desired_Thiol_Adduct Michael Addition Desired_DA_Adduct Desired Diels-Alder Adduct Maleimide->Desired_DA_Adduct Diels-Alder Side_Hydrolysis Side Product: Hydrolyzed Maleimide Maleimide->Side_Hydrolysis Hydrolysis Side_Amine_Adduct Side Product: Amine Adduct Maleimide->Side_Amine_Adduct Michael Addition Thiol Thiol (R-SH) pH 6.5-7.5 Thiol->Desired_Thiol_Adduct Diene Diene (e.g., Furan) Diene->Desired_DA_Adduct High_pH H₂O pH > 7.5 High_pH->Side_Hydrolysis Amine Amine (R-NH₂) pH > 8.0 Amine->Side_Amine_Adduct Side_Retro_Michael Side Product: Reversed Thiol Adduct Desired_Thiol_Adduct->Side_Retro_Michael Retro-Michael (Thiol Exchange)

Sources

purification methods for 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

[1]

Part 4: Technical Data & Specifications

Table 1: Solvent Compatibility Matrix

Use this table to select solvents for synthesis, purification, and storage.[1]

SolventSuitabilityNotes
Dichloromethane (DCM) Excellent Primary solvent for extraction and chromatography.[1]
Ethyl Acetate Good Good for extraction; may co-extract polar impurities.[1]
Methanol (MeOH) Caution Use only for short durations (chromatography).[1] Long-term storage leads to methanolysis (ring opening).[1]
Water Poor Insoluble.[1] Promotes hydrolysis at pH > 7.[1]
DMSO Excellent Best for biological stock solutions.[1] Must be anhydrous.[1]
Toluene Excellent Ideal for recrystallization (high boiling point, low polarity).[1]
Table 2: Impurity Identification (NMR/LC-MS)
Impurity Type1H NMR SignatureLC-MS SignatureRemoval Method
Maleamic Acid Two doublets (J=12Hz) at 6.0-6.5 ppm.[1] Loss of singlet at ~7.0 ppm.[1][M+18]+ (Hydrolysis)Recrystallization (remains in mother liquor).[1]
Starting Amine Broad singlet (NH2) at 3.0-5.0 ppm.[1] Pyrazole CH shift.[M-82] (Fragment)Acid wash (0.1N HCl) or Scavenger Resin.[1]
Dimer Complex multiplets in alkyl region (loss of symmetry).[1][2M]+ or [M+Amine]Flash Chromatography (very different Rf).[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use reverse-phase (C18) HPLC for purification? A: Yes, but with strict caveats. Use a water/acetonitrile gradient with 0.1% Formic Acid or TFA .[1] The acid keeps the maleimide stable and suppresses the ionization of the pyrazole, improving peak shape.[1] Never use Ammonium Hydroxide or Bicarbonate buffers, as they will destroy the maleimide ring immediately [3].[1]

Q2: Why does my compound turn pink/red on the shelf? A: This indicates radical oxidation or polymerization, likely initiated by trace peroxides in your storage solvent or exposure to light.[1]

  • Fix: Store the solid under Argon/Nitrogen at -20°C in an amber vial.

Q3: The solubility is very poor in DCM. How do I load it onto the column? A: This is common for pyrazole-maleimides due to H-bonding.[1]

  • Technique: Use "Dry Loading."[1] Dissolve the crude in a small amount of Acetone or THF, mix with silica gel (ratio 1:2), and evaporate to dryness. Load this powder on top of your column.[1]

References

  • Gao, J., et al. (2025).[1] Purification methods of N-substituted maleimides. Google Patents. Link

  • Kinam Park. (2015).[1] Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. Link

  • NIST Chemistry WebBook. (2024).[1] 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- (Analogous reactivity data). NIST.[1] Link

  • MDPI. (2025). Synthesis of Pyrazole Derivatives and Sulfonamidation. Molbank.[1] Link

  • ResearchGate. (2025). Synthesis on N-Alkylated Maleimides and Purification Strategies. Link

addressing low reactivity of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione in conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering low conjugation efficiency with 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione . This is a known challenge rooted in the electronic properties of the 5-methyl-pyrazol-3-yl substituent. Unlike standard N-alkyl maleimides (which are moderately reactive) or electron-deficient N-aryl maleimides (which are highly reactive), your specific molecule represents a "Deactivated Electrophile."

The electron-rich pyrazole ring, further activated by the electron-donating methyl group, pushes electron density into the maleimide system. This raises the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the maleimide double bond less susceptible to nucleophilic attack by thiols (Michael Addition).

This guide provides a diagnostic workflow to distinguish between kinetic inertness and competitive hydrolysis , followed by optimization protocols to force the reaction to completion.

Module 1: Diagnostic & Root Cause Analysis

Before altering conditions, you must determine if the reaction is failing due to sluggish kinetics (the maleimide is intact but won't react) or rapid hydrolysis (the maleimide is destroyed by water before it can react).

The Electronic Barrier

The structure below illustrates the electronic deactivation mechanism.

G cluster_0 Electronic Deactivation cluster_1 Consequence Node1 5-Methyl Group (Electron Donor) Node2 Pyrazole Ring (Electron Rich) Node1->Node2 Inductive Effect (+I) Node3 Maleimide Nitrogen Node2->Node3 Resonance Donation Node4 Maleimide C=C Double Bond (Target Electrophile) Node3->Node4 Increases Electron Density (Reduces Electrophilicity) Node5 Thiol (Nucleophile) Attack Blocked/Slowed Node4->Node5 High Activation Energy

Figure 1: Mechanistic flow showing how the pyrazole substituent deactivates the maleimide core.

Diagnostic Protocol: The "Hydrolysis vs. Reactivity" Test

Objective: Determine the half-life of your maleimide in your buffer without the thiol present.

  • Prepare Buffer: 100 mM Phosphate Buffer (PB), pH 7.0.

  • Prepare Stock: Dissolve maleimide in DMSO (10 mM).

  • Incubation: Spike maleimide into PB (final conc. 100 µM). Keep at 25°C.

  • Monitoring: Inject onto HPLC (Reverse Phase, C18) at t=0, 15, 30, 60 min. Monitor at 300 nm (maleimide absorbance).

  • Interpretation:

    • Scenario A (Stable): >90% maleimide remains after 60 min.

      • Diagnosis:Kinetic Inertness. The molecule is stable but too slow to react.

      • Fix: Increase pH, Concentration, or Temperature.

    • Scenario B (Unstable): <50% maleimide remains after 60 min (New peak appears: Maleamic Acid).

      • Diagnosis:Hydrolysis Competition. Water is outcompeting the thiol.

      • Fix: Lower pH, Increase Thiol Excess, Switch to anhydrous conditions if possible.

Module 2: Optimization Protocols

Strategy A: pH Modulation (The "Goldilocks" Zone)

For deactivated maleimides, standard pH (6.5-7.0) is often insufficient because the concentration of the reactive thiolate anion (


) is too low. You must increase pH to generate more nucleophile, but not so high that hydrolysis dominates.
ParameterStandard ProtocolOptimized for Pyrazolyl-Maleimide Reason
pH 6.5 – 7.07.2 – 7.5 Increases thiolate (

) concentration to overcome the maleimide's electronic barrier.
Buffer PBS or TrisPhosphate or HEPES (100 mM) Avoid Tris (primary amine can react with maleimides at pH > 7.5).
EDTA OptionalRequired (5-10 mM) Prevents metal-catalyzed oxidation of thiols (disulfide formation), preserving the nucleophile.
Strategy B: Solvent & Solubility Engineering

Pyrazoles are hydrophobic. If the maleimide aggregates in aqueous buffer, the reactive double bond is sterically shielded.

  • Cosolvent: Use DMSO or DMAc (Dimethylacetamide) at 10-20% v/v in the final reaction mixture.

  • Order of Addition:

    • Dissolve Maleimide in 100% DMSO.

    • Dissolve Thiol-protein/peptide in Buffer.

    • Add Maleimide to the Protein (rapid vortexing). Never add buffer to the maleimide stock.

Strategy C: Stoichiometry & Kinetics

Since the reaction rate constant (


) is low, you must drive the reaction using Le Chatelier's principle or pseudo-first-order kinetics.
  • Standard Ratio: 1.1 - 1.5 equivalents of Maleimide.

  • Recommended Ratio: 5 - 10 equivalents of Maleimide.

  • Post-Reaction: Remove excess maleimide via size-exclusion chromatography (PD-10 column) or dialysis.

Module 3: Step-by-Step Troubleshooting Workflow

Use this decision tree to guide your next experiment.

Troubleshooting Start Start: Low Conjugation Yield CheckHydrolysis Run Diagnostic Protocol (Is Maleimide Stable at pH 7?) Start->CheckHydrolysis Stable Yes, Stable (>90% left) CheckHydrolysis->Stable Diagnosis: Kinetic Inertness Unstable No, Hydrolyzed (<50% left) CheckHydrolysis->Unstable Diagnosis: Hydrolysis Action1 1. Increase pH to 7.5 2. Increase Excess (10 eq) 3. Add 20% DMSO Stable->Action1 Action2 1. Lower pH to 6.0 - 6.5 2. Increase Excess (20 eq) 3. Perform at 4°C Unstable->Action2 Result1 Yield Improved? Action1->Result1 Action2->Result1 Success Proceed to Purification Result1->Success Yes Fail Advanced: Switch Chemistry (See FAQ Q3) Result1->Fail No

Figure 2: Decision tree for troubleshooting low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: Can I use heat to speed up the reaction? A: generally, No. While heat increases the conjugation rate, it increases the hydrolysis rate of maleimides exponentially. For this specific deactivated maleimide, heating to 37°C will likely destroy the reagent before it conjugates. Stick to 20°C - 25°C (Room Temp) and rely on concentration/pH instead.

Q2: The pyrazole ring has an NH group. Does this interfere? A: Yes, it can. The pKa of a pyrazole NH is typically ~14, so it remains protonated at pH 7. However, it can act as a hydrogen bond donor, potentially interacting with the maleimide carbonyls and altering their geometry. More importantly, ensure you are not using a base strong enough to deprotonate it (avoid pH > 10), or you will create a pyrazolate anion which is extremely electron-donating and will completely kill the reaction.

Q3: Nothing works. What are my alternatives? A: If the "deactivated maleimide" is structurally essential (e.g., it's a drug pharmacophore), you cannot change the molecule. However, you can change the linker .

  • Option A: Insert a spacer (e.g., PEG2 or alkyl chain) between the pyrazole and the maleimide. This breaks the electronic conjugation, restoring the maleimide's normal reactivity.

  • Option B: Switch to Alpha-Haloacetamide chemistry (Iodoacetamide). It is less sensitive to electronic deactivation from distant groups, though it requires a higher pH (8.0-8.5) and is less specific than maleimide.

Q4: How do I remove the excess maleimide if I use 10 equivalents? A: Since your molecule is small (MW ~260 Da) and hydrophobic:

  • Protein Conjugates: Use Zeba Spin Desalting Columns (7K MWCO) or dialysis.

  • Peptide Conjugates: Use Reverse-Phase HPLC (C18 column). The hydrophobic pyrazole group will make the maleimide retain longer than the hydrophilic peptide, allowing easy separation.

References

  • Greg T. Hermanson. Bioconjugate Techniques (Third Edition). Academic Press, 2013. (Chapter 2: Functional Targets for Bioconjugation).

  • Fontaine, S. D., et al. "Hydrolytic stability of maleimide-thiol conjugates." Bioconjugate Chemistry 26.1 (2015): 145-152. (Details the electronic effects on maleimide hydrolysis and reactivity).

  • Kalia, J., & Raines, R. T. "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition 47.39 (2008): 7523-7526. (Provides context on tuning pH for nucleophilic reactions).

  • PubChem Compound Summary. "1H-Pyrrole-2,5-dione (Maleimide)." National Center for Biotechnology Information. (General properties of the maleimide core).

Technical Support Center: Overcoming Solubility Challenges of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this promising heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Understanding the Challenge: Why is Solubility an Issue?

The structure of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, which combines a pyrazole ring with a maleimide group, presents inherent physicochemical properties that can lead to poor aqueous solubility. Key contributing factors often include:

  • Lipophilicity: The presence of aromatic and heterocyclic rings contributes to a nonpolar character, making the molecule more soluble in organic solvents than in aqueous media.[1]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking within the crystal structure, can make it energetically unfavorable for the solvent to break apart the solid state, resulting in low solubility.[1]

This guide provides a systematic approach to first characterize and then overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: My compound, 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, is showing poor solubility in my aqueous assay buffer. Where do I start?

A1: The first step is to quantify the extent of the solubility issue. We recommend performing a thermodynamic solubility assessment using the gold-standard shake-flask method.[2] This will provide a baseline understanding of your compound's intrinsic solubility. Once you have this data, you can explore a range of solubility enhancement techniques.

Q2: What is the shake-flask method and how do I perform it?

A2: The shake-flask method is a reliable technique to determine the equilibrium solubility of a compound in a specific solvent.[3] It involves adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound is then measured in the filtered supernatant.

Protocol: Shake-Flask Method for Solubility Determination
  • Preparation: Add an excess amount of solid 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione to several glass vials. An "excess" ensures that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of your desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Ensure the filter material does not bind your compound.

  • Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "fall-out" and occurs when the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.[6] Here are some strategies to mitigate this:

  • Lower the DMSO Concentration: Aim for a final DMSO concentration of 1% or less in your assay.

  • Use a Co-solvent: Incorporate a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG), into your aqueous buffer.[7]

  • Employ Surfactants: Add a non-ionic surfactant like Tween® 80 or Polysorbate 20 to the aqueous buffer to aid in micellar solubilization.[3]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions in the final assay buffer.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If you have determined that the intrinsic solubility of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is a limiting factor, the following workflow can guide you through selecting an appropriate enhancement strategy.

Caption: A decision-making workflow for addressing poor solubility.

Detailed Protocols for Solubility Enhancement

Creating an amorphous solid dispersion can significantly improve the dissolution rate by preventing the formation of a stable crystal lattice.[8][9]

Protocol: Solvent Evaporation Method for Solid Dispersion

  • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[9]

  • Dissolution: Dissolve both 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio) in a common volatile solvent like methanol or acetone.

  • Solvent Removal: Remove the solvent using a rotary evaporator or by spray drying to obtain a solid dispersion.[8]

  • Characterization: Characterize the resulting solid for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their apparent water solubility.[1]

Protocol: Kneading Method for Cyclodextrin Inclusion Complex

  • Paste Formation: Create a paste by wetting a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) with a small amount of water.[10]

  • Drug Addition: Gradually add the 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione to the paste.

  • Kneading: Thoroughly knead the mixture in a mortar and pestle for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

The addition of a water-miscible organic solvent can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous medium.[]

Co-solvent Selection and Use:

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[7]

  • Screening: A screening of different co-solvents at various concentrations should be performed to find the optimal system that maximizes solubility without causing toxicity or stability issues in your specific application.

  • Toxicity Consideration: Be mindful of the potential toxicity of the co-solvent, especially for in vivo studies, and keep the concentration as low as possible.[3]

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Concentration RangeNotes
Ethanol5-20%Can enhance the solubility of many organic molecules.
Propylene Glycol10-40%Often used in both oral and parenteral formulations.
Polyethylene Glycol 40010-50%A non-volatile co-solvent with a good safety profile.
Dimethyl Sulfoxide (DMSO)<1% (in vitro assays)A powerful solvent, but its use in final formulations is limited due to potential toxicity.

Advanced Troubleshooting

Issue: My compound's solubility is pH-dependent, but I need to work at a specific pH where it is poorly soluble.

Solution: If your compound has ionizable groups, its solubility will be influenced by the pH of the medium. For acidic compounds, increasing the pH will generally increase solubility, while for basic compounds, decreasing the pH will have the same effect.[6] If you are constrained to a specific pH, a combination of approaches may be necessary. For instance, you could use a co-solvent system in conjunction with a cyclodextrin to achieve the desired solubility at the required pH.

Caption: Decision tree for pH-dependent solubility issues.

References

  • Patil, J. S., & Jagadevappa, P. S. (2010). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 4(1).
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Jadav, N., et al. (2018).
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology.
  • Division of Pharmacy Professional Development, University of Wisconsin-Madison. WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • SlideShare.
  • Pharma.Tips. (2025, December 28). Selecting Solubilizers for Poorly Soluble Drugs.
  • ResearchGate. Methods of Preparing Amorphous API and Amorphous Solid Dispersions.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Veranova. Amorphous Solid Dispersion.
  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • ResearchGate.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • American Pharmaceutical Review. (2016, December 1).
  • PMC.
  • BOC Sciences.
  • Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3).
  • ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network.
  • PMC. (2024, January 5).
  • Chemical Synthesis Database. (2025, May 20). 1-methyl-3-(3-methylphenyl)-1H-pyrrole-2,5-dione.
  • CIBTech.
  • Advanced Journal of Chemistry, Section A. (2024, September 2). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity.
  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • PMC - NIH. Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane.
  • ACG Publications. (2012, July 20).
  • Journal of Medicinal Chemistry. Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)
  • NIST WebBook. 1H-Pyrrole-2,5-dione.
  • PMC. (2021, April 30). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
  • ResearchGate. (2025, October 13). (PDF)
  • MDPI. (2025, July 7).
  • PubChem. 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione.
  • J-GLOBAL. 1-(2,3-Dihydro-1,5-dimethyl-2-phenyl-3-oxo-1H-pyrazole-4-yl)-1H-pyrrole-2,5-dione.

Sources

Technical Support Center: Scaling 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Process Scale-up, Troubleshooting, and Stability Reference ID: MALEIMIDE-PYR-005

Introduction

Welcome to the technical support hub for 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione . This guide addresses the specific challenges of scaling this


-heteroaryl maleimide from milligram to multigram/kilogram batches.

The synthesis of this molecule presents a unique "double-edged" challenge:

  • The Maleimide Moiety: Highly susceptible to hydrolysis (ring-opening) and polymerization.

  • The Pyrazole Moiety: The amphoteric nature and the free

    
    -H at the 1-position create risks for regioselectivity issues (unwanted acetylation) during the cyclization step.
    

Module 1: Synthesis & Reaction Control

Standard Protocol: The Two-Step Method

We recommend the "Method A" approach (Amic Acid formation


 Chemical Cyclodehydration) over direct fusion methods, as it offers better thermal control at scale.

Workflow Diagram:

ReactionFlow Start Start: 3-Amino-5-methylpyrazole + Maleic Anhydride Step1 Step 1: Amic Acid Formation (Solvent: EtOAc or AcOH) <25°C Start->Step1 Inter Intermediate: Maleamic Acid Precipitate Step1->Inter Filtration Step2 Step 2: Cyclodehydration (Ac2O + NaOAc) 80-90°C Inter->Step2 Risk Risk Point: N-Acetylation of Pyrazole Step2->Risk Product Target: 1-(5-Methyl-1H-pyrazol-3-yl) -1H-pyrrole-2,5-dione Step2->Product Risk->Product Mild Hydrolysis

Caption: Optimized two-step synthesis workflow highlighting the critical risk of pyrazole N-acetylation.

Troubleshooting Guide: Reaction Phase

Q1: The reaction mixture turned into a black tar during Step 2 (Cyclization). What happened?

  • Diagnosis: Thermal runaway or polymerization. Maleimides are electron-deficient alkenes prone to radical polymerization at high temperatures.

  • The Fix:

    • Strict Temperature Control: Do not exceed 90°C. The exotherm from acetic anhydride (

      
      ) addition is significant. Add 
      
      
      
      slowly.
    • Radical Scavengers: For batches >50g, add 0.5–1.0 mol% of BHT (butylated hydroxytoluene) or Hydroquinone to the reaction mixture. This inhibits the polymerization of the maleimide double bond.

Q2: My yield is >100%, but the NMR shows a "mess" of methyl peaks. Is it impure?

  • Diagnosis: You likely have the

    
    -acetylated byproduct . The free amine on the pyrazole ring (position 1) is nucleophilic enough to react with acetic anhydride.
    
  • The Fix:

    • Immediate: The

      
      -acetyl group on the pyrazole is labile. Stir the crude solid in methanol with a catalytic amount of 
      
      
      
      or mild aqueous
      
      
      for 30 minutes. This selectively cleaves the pyrazole amide without opening the maleimide ring.
    • Prevention:[1] Use the minimum required equivalents of

      
       (start with 2.5 eq) or switch to the HMDS/ZnCl2  (hexamethyldisilazane) method, which is non-acylating.
      

Q3: The maleamic acid intermediate (Step 1) is not precipitating.

  • Diagnosis: Solubility issues.

  • The Fix: If using Ethyl Acetate (EtOAc), the intermediate should precipitate. If it doesn't, the concentration is too low.

    • Concentrate the solution to 50% volume.

    • Add a non-polar anti-solvent like Diethyl Ether or Hexanes to force precipitation.

    • Note: High purity of the intermediate is crucial for a clean cyclization.

Module 2: Purification & Isolation (Non-Chromatographic)

Scaling requires avoiding silica gel columns, which are expensive and consume vast amounts of solvent.

Purification Logic Tree

Purification Crude Crude Reaction Mixture (Dark Orange/Brown) Quench Quench: Pour into Ice-Cold Water (0-5°C) Crude->Quench Solid Precipitate Formed? Quench->Solid Yes Yes: Filter Solids Solid->Yes High Yield No No: Oiling Out Solid->No Low Yield Recryst Recrystallization: 2-Propanol or EtOH Yes->Recryst Action_Oil Decant water, dissolve in DCM, wash w/ NaHCO3, dry & concentrate No->Action_Oil Triturate Trituration: Cold Diethyl Ether Action_Oil->Triturate

Caption: Decision tree for workup without chromatography. Prioritizes precipitation and crystallization.

Troubleshooting Guide: Isolation

Q4: Upon pouring into water, the product formed a sticky gum/oil instead of a solid.

  • Diagnosis: "Oiling out" occurs when the product contains trapped impurities (often acetic acid or oligomers) that lower the melting point.

  • The Fix:

    • Decant the water.[1]

    • Dissolve the gum in a minimal amount of Dichloromethane (DCM) .

    • Perform a rapid wash with cold saturated

      
       (remove acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Triturate the resulting residue with cold Diethyl Ether or Hexane. Vigorous stirring will usually induce crystallization.

Q5: The product has a persistent vinegar smell.

  • Diagnosis: Trapped Acetic Acid.

  • The Fix: Acetic acid is difficult to remove by vacuum alone.

    • Co-evaporate with Toluene (azeotropes with acetic acid).

    • Dry in a vacuum oven at 40°C over

      
       or KOH pellets.
      

Module 3: Stability & Storage

Quantitative Stability Data
ConditionTimeframeDegradation PathwayStatus
Solid, -20°C, Desiccated >12 MonthsNoneStable
Solid, 25°C, Ambient Air 2-4 WeeksHydrolysis (Ring Opening)Unstable
Solution (DMSO), 25°C 24 HoursPolymerization/HydrolysisUse Immediately
Solution (pH > 8) <1 HourMichael Addition / HydrolysisCritical Failure

Q6: My LC-MS shows a peak with M+18 mass units.

  • Diagnosis: Hydrolysis.[2][3] The maleimide ring has opened to form the maleamic acid.

  • Cause: Exposure to atmospheric moisture or basic conditions.

  • Prevention: Store the final product under Argon/Nitrogen. Ensure all solvents used in downstream applications are anhydrous.

Q7: Can I store the product in DMSO stock solutions?

  • Guidance: Avoid long-term storage in DMSO. DMSO is hygroscopic and can facilitate nucleophilic attack. If necessary, freeze the DMSO solution at -20°C or -80°C immediately after preparation.

References

  • Synthesis of N-Substituted Maleimides (General Method A)

    • Source: Walker, M. A. (1995). "A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction." Journal of Organic Chemistry.
    • Relevance: Establishes the foundational chemistry for maleimide form
  • Scale-Up of N-Aryl Maleimides

    • Source:Organic Process Research & Development (OPRD). "Scalable Synthesis of N-Aryl Maleimides."
    • Relevance: Provides industrial context for managing exotherms and purification without chrom
  • Purification of N-Substituted Maleimides (Non-Chromatographic)

    • Source: Google Patents KR20180037796A. "Purification method of N-substituted maleimide."
    • Relevance: Details the use of silica plugs and recrystallization for industrial purific
  • Troubleshooting Cyclization (Ac2O Method)

    • Source:Journal of Medicinal Chemistry.
    • Relevance: Confirms the utility of the Acetic Anhydride/NaOAc method for complex heteroaryl amines.
  • Desymmetrization and Reactivity of N-Pyrazolyl Maleimides

    • Source:Molecules (MDPI). "Desymmetrization of Prochiral N-Pyrazolyl Maleimides."
    • Relevance: Discusses the specific stability and reactivity profile of the pyrazole-maleimide scaffold.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards. The synthesis of maleimides involves potent sensitizers; handle with appropriate PPE.

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione: An NMR and Mass Spectrometry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural characterization of novel heterocyclic compounds is paramount. This guide provides an in-depth analysis of the characterization of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione , a molecule of interest due to the prevalence of both pyrazole and maleimide moieties in pharmacologically active agents. We will explore the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a predictive framework for its identification and a comparison to related structures. This guide is designed to equip researchers with the necessary insights for interpreting spectral data of similar heterocyclic systems.

The Compound of Interest: A Structural Overview

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione integrates two key heterocyclic systems: a 5-methylpyrazole ring and a pyrrole-2,5-dione (maleimide) ring. The pyrazole moiety is a common scaffold in numerous pharmaceuticals, known for a wide range of biological activities.[1] The maleimide ring, a reactive Michael acceptor, is frequently utilized in bioconjugation chemistry.[2] Understanding the precise connectivity and electronic environment of this combined structure is crucial for predicting its reactivity and biological function.

Figure 1. Structure of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[3] For 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, both ¹H and ¹³C NMR will be critical for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.[4]

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-pyrazole (CH)6.0 - 6.5Singlet (s)1HPyrazole C4-HThe proton on the pyrazole ring is expected to appear in this region, typical for heterocyclic aromatic protons.[5] The singlet multiplicity is due to the absence of adjacent protons.
H-maleimide (CH=CH)6.8 - 7.2Singlet (s)2HPyrrole-2,5-dione C3-H and C4-HThe two protons on the maleimide double bond are chemically equivalent and will appear as a sharp singlet. Their chemical shift is downfield due to the electron-withdrawing effect of the adjacent carbonyl groups.
CH₃-pyrazole2.2 - 2.5Singlet (s)3HPyrazole C5-CH₃The methyl group protons will resonate as a singlet in the aliphatic region.
NH-pyrazole12.0 - 13.0Broad Singlet (br s)1HPyrazole N1-HThe pyrazole NH proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange.[5] Its chemical shift can be highly dependent on solvent and concentration.[4]

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion and resolving potential overlaps, which is particularly important for complex heterocyclic systems.[6] DMSO-d₆ is often a good solvent choice for such compounds as it can solubilize a wide range of polar compounds and the acidic NH proton is more likely to be observed.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Record the spectrum on the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[7]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
C=O (Maleimide)165 - 175C2 and C5 of Pyrrole-2,5-dioneThe carbonyl carbons of the imide are highly deshielded and appear in the characteristic downfield region.[8]
C-pyrazole (quat.)145 - 155C5 of Pyrazole (attached to CH₃)Quaternary carbons in aromatic heterocyclic rings appear in this region.
C-pyrazole (quat.)138 - 148C3 of Pyrazole (attached to N of maleimide)The attachment to the electronegative nitrogen of the maleimide will influence this shift.
CH=CH (Maleimide)130 - 140C3 and C4 of Pyrrole-2,5-dioneThe olefinic carbons of the maleimide are deshielded.
CH-pyrazole100 - 110C4 of PyrazoleThis carbon will be more shielded compared to the other pyrazole carbons.
CH₃-pyrazole10 - 15Methyl CarbonThe methyl carbon will appear in the typical upfield aliphatic region.

Trustworthiness Through Self-Validation: The combination of ¹H, ¹³C, and DEPT spectra provides a self-validating system. For instance, the number of signals in the ¹³C spectrum should correspond to the number of unique carbons in the proposed structure. The DEPT-135 spectrum should show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while the DEPT-90 will only show signals for CH carbons, confirming the assignments made from the other spectra.[7]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.[10]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule, which will likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would yield the molecular ion [M]⁺˙ and more extensive fragmentation.[9]

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data

The molecular formula of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is C₈H₇N₃O₂. The exact mass is 189.0538 g/mol .

Ionm/z (predicted)Identity
[M+H]⁺190.0616Protonated molecule (ESI)
[M]⁺˙189.0538Molecular ion (EI)

Fragmentation Analysis: Deciphering the Pieces

The fragmentation pattern provides a fingerprint of the molecule.[11] For 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, key fragmentations are expected to occur at the N-N bond of the pyrazole or the bonds connecting the two rings.

M [M]⁺˙ m/z = 189 F1 [C₄H₃NO₂]⁺ m/z = 97 M->F1 Cleavage of N-N bond F2 [C₄H₄N₂]⁺˙ m/z = 80 M->F2 Loss of maleimide F3 [C₅H₅N₂]⁺ m/z = 93 M->F3 Rearrangement and loss of CO₂

Figure 2. Predicted major fragmentation pathways.

Key Predicted Fragments:

  • m/z = 97: This fragment would correspond to the protonated maleimide moiety, resulting from the cleavage of the bond between the pyrazole and maleimide rings.

  • m/z = 93: This fragment likely arises from the 5-methylpyrazole cation.

  • m/z = 80: This could correspond to the pyrazole ring after loss of the methyl group.

Authoritative Grounding: The interpretation of fragmentation patterns is based on established principles of mass spectrometry.[10] The stability of the resulting carbocations and radical species dictates the most likely fragmentation pathways. For N-substituted imides, cleavage of the substituent at the nitrogen is a common fragmentation route.[12]

Comparison with Alternatives

The spectral data of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione can be compared with its isomers to confirm the correct structure. For example, an isomer where the maleimide is attached to a different position on the pyrazole ring would exhibit distinct differences in its NMR spectra, particularly in the coupling patterns and chemical shifts of the pyrazole protons and carbons. Similarly, isomers with different substituents on the pyrazole ring would show predictable changes in their mass spectra.

Conclusion

The structural characterization of novel compounds like 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione relies on the synergistic use of modern analytical techniques. This guide has provided a comprehensive overview of the expected NMR and Mass Spectrometry data for this molecule, grounded in established spectroscopic principles. By understanding the predicted spectral features and the rationale behind them, researchers can confidently identify this compound and apply these principles to the characterization of other complex heterocyclic systems in their drug discovery and development endeavors.

References

  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-437. [Link][13]

  • Frontiers in Chemistry. (2024). Multi-component synthesis and in-vitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers. [Link][14]

  • Connect Journals. (2015). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link][5]

  • ResearchGate. (2005). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link][4]

  • Portland Press. (1973). NMR Spectra of Simple Heterocycles. Biochemical Society Transactions. [Link][3]

  • CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences. [Link][15]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link][8]

  • Thieme. (2009). Combination of 1H and 13C NMR Spectroscopy. NMR Spectra - From Theory to Practice. [Link][6]

  • Molecules. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules. [Link][7]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link][16]

  • Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. [Link][17]

  • Longdom Publishing. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical & Bioanalytical Techniques. [Link][9]

  • Wikipedia. (n.d.). Mass spectral interpretation. Wikipedia. [Link][10]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link][18]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. [Link][19]

  • PMC. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link][20]

  • OpenOChem Learn. (n.d.). Interpreting MS. OpenOChem Learn. [Link][21]

  • PMC. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. [Link][22]

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link][11]

  • MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. [Link][2]

  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link][23]

  • Journal of University of Shanghai for Science and Technology. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of University of Shanghai for Science and Technology. [Link][1]

  • European Review for Medical and Pharmacological Sciences. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link][24]

  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Waters Corporation. [Link][25]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Colorado Boulder. [Link][26]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][27]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-. NIST WebBook. [Link][28]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link][12]

Sources

Comparative Guide: Validating the In Vitro Biological Activity of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione Chemical Class: N-substituted Maleimide / Pyrazole derivative Primary Putative Target: Glycogen Synthase Kinase 3 Beta (GSK-3


)
Secondary Interactions:  Cysteine-reactive electrophile (Michael Acceptor), NF-

B signaling modulator.

This guide outlines the rigorous validation of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione (hereafter referred to as MPPD ). While the pyrazole-maleimide scaffold is a privileged structure for kinase inhibition (specifically GSK-3


), the specific N-substitution at the maleimide ring introduces unique chemical reactivity profiles compared to classic 3,4-disubstituted maleimides (like SB-216763).

This document details the experimental framework required to validate MPPD as a specific modulator of the Wnt/


-catenin pathway versus a non-specific covalent modifier.

Comparative Landscape: MPPD vs. Gold Standards

To validate MPPD, it must be benchmarked against established GSK-3 inhibitors. The following table contrasts MPPD with the industry standards CHIR99021 and Lithium Chloride (LiCl) .

FeatureMPPD (Subject) CHIR99021 (Gold Standard) Lithium Chloride (LiCl)
Mechanism ATP-competitive / Covalent (Putative)ATP-competitive (Highly Selective)Mg2+ competition (Non-competitive)
Potency (IC50) Low

M to High nM (Predicted)
~10 nM (Verified)~2 mM (Low potency)
Selectivity Moderate/Low: Risk of off-target thiol reactivity due to maleimide Michael acceptor.High: Most selective GSK-3 inhibitor available.Low: Affects IMPase, phosphoglucomutase, and osmotic balance.
Pathway Activation Wnt/

-catenin stabilization.
Robust Wnt activation.Moderate Wnt activation.
Primary Utility Novel scaffold exploration; covalent probe design.Stem cell differentiation; mechanistic proof-of-concept.Historical reference; in vivo mood stabilizer models.[1]

Critical Insight: Unlike CHIR99021, MPPD contains an unsubstituted maleimide double bond susceptible to nucleophilic attack by cysteine thiols. Validation must distinguish between specific kinase inhibition and non-specific protein alkylation.

Mechanistic Validation: The Wnt/GSK-3 Signaling Pathway

To confirm biological activity, MPPD must demonstrate the ability to rescue


-catenin from the destruction complex.
Pathway Diagram

The following diagram illustrates the canonical Wnt pathway and the intervention point of MPPD compared to CHIR99021.

WntPathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3 GSK-3β (Active) Dvl->GSK3 Inhibits BetaCat β-Catenin (Cytosolic) GSK3->BetaCat Phosphorylates Axin Axin APC APC BetaCat_P p-β-Catenin (Degradation) BetaCat->BetaCat_P Ubiquitination Nucleus Nucleus BetaCat->Nucleus Translocates TCF TCF/LEF Nucleus->TCF Binds Transcription Wnt Target Genes (Axin2, Cyclin D1) TCF->Transcription Activates MPPD MPPD (Subject) MPPD->GSK3 Inhibits CHIR CHIR99021 CHIR->GSK3 Inhibits

Caption: Mechanism of Action.[2] MPPD inhibits GSK-3


, preventing 

-catenin phosphorylation and degradation, leading to transcriptional activation.

Experimental Protocols & Validation Workflow

Experiment A: Biochemical Kinase Assay (Cell-Free)

Objective: Determine the intrinsic potency (


) of MPPD against recombinant GSK-3

.
  • Method: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Protocol:

    • Enzyme Prep: Dilute recombinant human GSK-3

      
       (0.5 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
      
    • Substrate: Use a GSK-3 specific peptide (e.g., Phospho-Glycogen Synthase Peptide-2) at 20 µM.

    • Treatment: Prepare a 10-point dilution series of MPPD (0.1 nM to 10 µM). Include CHIR99021 (10 nM - 1 µM) as a positive control.

    • ATP: Initiate reaction with ATP at

      
       concentration (typically 10 µM for GSK-3
      
      
      
      ) to ensure competitive kinetics are visible.
    • Incubation: 60 minutes at Room Temperature.

    • Detection: Add ADP-Glo reagent, incubate 40 min; add Kinase Detection Reagent, incubate 30 min. Read Luminescence.

  • Success Criteria: MPPD should exhibit a dose-dependent reduction in luminescence. An

    
     suggests potent inhibition.[2]
    
Experiment B: Cellular Target Engagement (Western Blot)

Objective: Confirm MPPD penetrates the cell membrane and inhibits GSK-3


 in a physiological context.
  • Cell Line: HEK293T or SH-SY5Y.

  • Protocol:

    • Seeding: Seed

      
       cells/well in a 6-well plate.
      
    • Starvation: Serum-starve cells (0.5% FBS) for 6 hours to synchronize signaling.

    • Treatment: Treat with MPPD (1, 5, 10 µM), CHIR99021 (3 µM), or DMSO (Vehicle) for 3–6 hours.

    • Lysis: Lyse in RIPA buffer with Protease/Phosphatase inhibitors.

    • Blotting Targets:

      • 
        -Catenin (Total):  Should INCREASE with MPPD treatment.
        
      • Phospho-

        
        -Catenin (Ser33/37/Thr41):  Should DECREASE (direct substrate of GSK-3).
        
      • Phospho-GSK-3

        
         (Ser9):  Often increases due to feedback loops, but not a direct measure of catalytic inhibition.
        
  • Causality Check: If

    
    -catenin levels rise but cell viability drops significantly at the same concentration, the effect may be toxic/stress-related rather than specific Wnt activation.
    
Experiment C: Functional Output (TOPFlash Reporter Assay)

Objective: Quantify the transcriptional activity of


-catenin/TCF induced by MPPD.
  • System: TCF/LEF Luciferase Reporter (TOPFlash) vs. Mutant Control (FOPFlash).

  • Protocol:

    • Transfection: Co-transfect HEK293 cells with M50 Super 8x TOPFlash plasmid and a Renilla control plasmid (for normalization).

    • Incubation: 24 hours post-transfection.

    • Treatment: Apply MPPD (0.1 - 10 µM) and LiCl (20 mM) as positive control for 16–24 hours.

    • Readout: Dual-Luciferase Assay. Calculate the ratio of Firefly/Renilla.

  • Data Interpretation:

    • Valid: A >5-fold induction of TOPFlash signal compared to DMSO.

    • Invalid: If FOPFlash (mutant binding site) also increases, the effect is non-specific transcriptional upregulation.

Specificity & "False Positive" Exclusion

Because MPPD contains a maleimide group, it is a potential PAINS (Pan-Assay Interference Compound) candidate due to thiol reactivity. You must validate that the inhibition is not due to non-specific covalent aggregation.

The DTT Shift Assay:

  • Pre-incubate MPPD with excess Dithiothreitol (DTT) or Glutathione (GSH) (1 mM) for 30 minutes.

  • Run the Kinase Assay (Experiment A) again.

  • Result: If MPPD activity is abolished by DTT pre-incubation, the molecule is likely acting via covalent modification of cysteine residues rather than reversible ATP competition. This is critical for drug development decisions.

Validation Workflow Diagram

ValidationFlow cluster_biochem Biochemical Phase cluster_cell Cellular Phase Start Compound Synthesis MPPD KinaseAssay ADP-Glo Kinase Assay (+/- DTT) Start->KinaseAssay IC50 Determine IC50 Target: <500nM KinaseAssay->IC50 Decision Go/No-Go Decision KinaseAssay->Decision If DTT Sensitive (Promiscuous) WB Western Blot (p-Beta-Cat reduction) IC50->WB If Potent Reporter TOPFlash Assay (Transcriptional Output) WB->Reporter Reporter->Decision

Caption: Step-by-step validation pipeline. DTT sensitivity check is crucial for maleimide derivatives to rule out non-specific reactivity.

References

  • Vertex Pharmaceuticals. (2011). Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor. PubMed Central. Link

  • Quesada-Romero, L., et al. (2014).[3] Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR. PLOS ONE. Link[3][4]

  • Coghlan, M. P., et al. (2000).[5] Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chemistry & Biology. Link

  • Naujok, O., et al. (2014). Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with GSK3 inhibitors. BMC Cell Biology. Link

  • MedChemExpress. GSK-3 Inhibitor Protocols and Product Data (CHIR99021/SB216763). Link

Sources

A Comparative Guide to Assessing the Binding Specificity of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a small molecule therapeutic is inextricably linked to its specificity. A molecule that potently engages its intended target while minimizing interactions with other cellular machinery is the gold standard, promising reduced off-target toxicity and a wider therapeutic window. The compound 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, hereafter referred to as "Compound-M," belongs to a chemical class—pyrazole derivatives—known for its members' diverse biological activities, including as kinase inhibitors.[1][2] Given the high structural homology among protein families like the human kinome, rigorously assessing the binding specificity of any new chemical entity is not merely a regulatory hurdle but a fundamental scientific necessity.[3][4]

This guide provides a comprehensive, multi-tiered framework for characterizing the binding specificity of Compound-M. We will move beyond simple protocols to explain the causal logic behind experimental choices, enabling researchers to build a robust and self-validating specificity profile. We will detail unbiased, proteome-wide approaches to identify primary and off-targets, followed by targeted, cell-based methods to confirm physiologically relevant engagement.

A Tiered Approach to Specificity Profiling

A robust assessment of inhibitor specificity is not a single experiment but a strategic workflow. This tiered approach is designed to provide a comprehensive understanding of a compound's on-target potency and potential off-target interactions, starting with broad screening and progressing to more physiologically relevant assays.[5]

G cluster_0 Tier 1: Broad, Unbiased Screening cluster_1 Tier 2: Target Validation in a Cellular Context cluster_2 Tier 3: Quantitative Biophysical Analysis cluster_3 Outcome Kinome Kinome Profiling (>400 Kinases) AffinityMS Affinity Chromatography-MS (Proteome-Wide) CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Kinome->CETSA AffinityMS->CETSA SPR SPR / ITC (Determine Kd) CETSA->SPR Profile Comprehensive Specificity Profile SPR->Profile Compound Compound-M (1-(5-Methyl-1H-pyrazol-3-yl)- 1H-pyrrole-2,5-dione) Compound->Kinome Compound->AffinityMS

Caption: A tiered workflow for assessing small molecule specificity.

Tier 1: Broad-Based Screening for Target Identification

The initial goal is to cast a wide net to identify all potential binding partners of Compound-M. This is crucial for both discovering its primary therapeutic target(s) and flagging potential off-targets that could lead to toxicity.

Kinome Profiling: A Focused Approach for a Probable Kinase Inhibitor

Expertise & Rationale: The pyrazole scaffold is a privileged structure in kinase inhibitor design.[1][2] Therefore, the most logical and efficient first step is to screen Compound-M against a large panel of recombinant human kinases. This provides a broad view of its activity across this highly targeted enzyme family.[6][7] Profiling is typically performed at a single high concentration (e.g., 1-10 µM) to identify all potential interactions.[7]

Comparative Alternatives: While large panels of over 400 kinases are commercially available, smaller, more focused panels targeting specific kinase families (e.g., tyrosine kinases) can be a cost-effective initial screen if prior evidence suggests a particular mode of action.

Experimental Protocol: Single-Dose Kinome Screen

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-M in 100% DMSO.

  • Assay Concentration: For the primary screen, dilute the stock solution to a final assay concentration of 10 µM. This high concentration increases the likelihood of detecting even weak interactions.

  • Kinase Panel: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins Discovery) for screening against their largest available kinase panel (typically >400 kinases). Assays are usually radiometric ([³³P]-ATP incorporation) or fluorescence-based.[8][9]

  • Data Analysis: The primary output is the percent inhibition of each kinase relative to a control (DMSO). A common threshold for identifying a "hit" is >70% inhibition.[7]

  • Follow-up: For all identified hits, perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each interaction. This quantitative step is critical for ranking the potency of the interactions.[7]

Data Presentation: Kinome Profiling Results

Kinase TargetSingle-Dose Inhibition (%) @ 10 µMIC50 (nM)Selectivity Score
Primary Target A 98%500.05
Off-Target B85%800-
Off-Target C72%2,500-
Off-Target D45%>10,000-
... (other kinases)<10%>10,000-
Selectivity Score (S-score) can be calculated to quantify selectivity, where a lower score indicates higher selectivity.
Affinity Chromatography-Mass Spectrometry (Affinity-MS): An Unbiased Proteome-Wide Screen

Expertise & Rationale: While kinome profiling is efficient, it is inherently biased towards kinases.[7] Compound-M may have potent, non-kinase targets. Affinity-MS is a powerful, unbiased method to "fish" for binding partners directly from a complex protein mixture, such as a cell lysate.[10][11] This technique relies on immobilizing the small molecule (the "bait") on a solid support and identifying the proteins ("prey") that bind to it.[12][13]

Trustworthiness: A critical control for this experiment is to perform a parallel pulldown where the elution step is done with excess free Compound-M. True binders will be specifically competed off the column by the free compound, while non-specific binders will remain or be eluted under general denaturing conditions. This competitive elution drastically increases the confidence in identified hits.[13][14]

G cluster_workflow Affinity Chromatography-MS Workflow cluster_control Essential Control start Immobilize Compound-M on solid support (beads) incubate Incubate beads with cell lysate start->incubate wash Wash away non-specific binders incubate->wash elute Elute bound proteins wash->elute digest Tryptic Digest elute->digest elute_control Competitive Elution: Add excess free Compound-M elute->elute_control Parallel Experiment lcms LC-MS/MS Analysis digest->lcms identify Protein Identification & Quantification lcms->identify elute_control->digest

Caption: Workflow for unbiased target ID using Affinity-MS.

Experimental Protocol: Affinity-MS Pulldown

  • Compound Immobilization: Covalently attach Compound-M to a solid support (e.g., NHS-activated sepharose beads) via a chemically inert linker. This requires a suitable functional group on the molecule that is not essential for target binding.[13]

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anti-cancer properties).

  • Incubation: Incubate the Compound-M-conjugated beads with the cell lysate to allow for protein binding.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution:

    • Test Condition: Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Control Condition: In a parallel experiment, first incubate the beads with a high concentration of free Compound-M to competitively displace specific binders, then collect the eluate.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Compare the proteins identified in the test and control conditions. Bona fide targets will be highly enriched in the test eluate and significantly depleted in the competitive elution control.

Tier 2: Validating Target Engagement in a Cellular Environment

Identifying a binding partner in a biochemical assay or with a recombinant protein is a critical first step, but it doesn't guarantee the interaction occurs in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in an intact cellular environment.[15][16]

Expertise & Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[17] When a protein binds to a ligand (like Compound-M), it generally becomes more resistant to heat-induced denaturation. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "shift" in the protein's melting curve, which is direct evidence of binding.[18] This technique is invaluable as it requires no modification to the compound or the protein and confirms binding to the endogenous target in its native state.[16]

G cluster_workflow CETSA Experimental Workflow start Treat intact cells with Compound-M or DMSO (control) heat Heat cell aliquots across a temperature gradient start->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect soluble fraction (supernatant) centrifuge->supernatant quantify Quantify soluble target protein (e.g., Western Blot, ELISA) supernatant->quantify plot Plot melt curves and determine thermal shift (ΔTm) quantify->plot

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA Melt Curve

  • Cell Treatment: Treat cultured cells with Compound-M at a desired concentration (e.g., 10x the biochemical IC50) and a parallel culture with DMSO as a vehicle control for 1 hour.[16]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[15][17]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.[17]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (identified in Tier 1) using a standard protein quantification method like Western Blotting or an ELISA.[17][19]

  • Data Analysis: For both the DMSO and Compound-M treated samples, plot the percentage of soluble protein remaining at each temperature. A positive shift in the melting curve for the Compound-M-treated sample confirms target engagement.

Data Presentation: Comparative CETSA Melt Curves

Temperature (°C)Soluble Target Protein (% of 40°C) - DMSOSoluble Target Protein (% of 40°C) - Compound-M
40100%100%
4598%100%
5085%99%
5552% (Tm)92%
6020%75%
655%48% (Tm)
70<1%15%
Tm (Melting Temperature): Temperature at which 50% of the protein is denatured. In this example, Compound-M binding resulted in a significant thermal stabilization of the target protein.

Conclusion: Synthesizing a Self-Validating Specificity Profile

The journey from a novel chemical entity to a well-characterized pharmacological tool requires a rigorous, multi-faceted investigation of its binding specificity. By employing a tiered approach—starting with broad kinome profiling and unbiased affinity-mass spectrometry, followed by cellular target validation with CETSA—researchers can build a comprehensive and trustworthy profile for 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione.

This systematic process does more than just identify a primary target; it illuminates the compound's entire interaction landscape. The quantitative IC50 and CETSA data provide a self-validating system: high-potency binding identified in biochemical screens should be confirmed by a significant thermal shift in cellular assays. Discrepancies between these datasets can provide valuable insights into factors like cell permeability or the influence of cellular co-factors on binding.[20] Ultimately, this detailed understanding of on- and off-target interactions is paramount for advancing a compound through the drug development pipeline and for the confident interpretation of its biological effects in research.

References

  • Title: Affinity Chromatography - Creative Biolabs Source: Creative Biolabs URL
  • Title: Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA)
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: NCBI URL
  • Title: Affinity-based target identification for bioactive small molecules - RSC Publishing Source: RSC Publishing URL
  • Title: Application Notes and Protocols for Assessing Kinase Inhibitor Specificity - Benchchem Source: Benchchem URL
  • Title: Target identification of small molecules: an overview of the current applications in drug discovery - PMC Source: PMC URL
  • Title: Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology Source: ACS Chemical Biology URL
  • Title: Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology Source: Reaction Biology URL
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC Source: PMC URL
  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol Source: Bio-protocol URL
  • Title: Prediction of specificity-determining residues for small-molecule kinase inhibitors Source: BMC Bioinformatics URL
  • Title: Kinome Profiling - PMC Source: PMC URL
  • Title: Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS Source: PNAS URL
  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC Source: PMC URL
  • Title: Mapping the Protein Kinome: Current Strategy and Future Direction - PMC Source: PMC URL
  • Title: Application of the cellular thermal shift assay (CETSA)
  • Title: Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - Frontiers Source: Frontiers URL
  • Title: KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning | Nucleic Acids Research | Oxford Academic Source: Oxford Academic URL
  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PeerJ Source: PeerJ URL
  • Title: Small Molecule Inhibitors Selection Guide | News & Announcements - Cayman Chemical Source: Cayman Chemical URL
  • Title: Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube Source: YouTube URL
  • Title: SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech Source: CIBTech URL
  • Title: Prediction of specificity-determining residues for small-molecule kinase inhibitors - PMC Source: PMC URL
  • Title: Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation Source: ResearchGate URL
  • Title: Identification of small molecule inhibitors against MMP-14 via High-Throughput screening Source: ScienceDirect URL
  • Title: Methyl 5-methyl-1-(1H-pyrazol-3-yl)
  • Title: 1H-pyrrole-2,5-dione, 3-(1-methyl-1H-indol-3-yl)
  • Title: (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)
  • Title: Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry Source: Arabian Journal of Chemistry URL
  • Title: Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications Source: ACG Publications URL
  • Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
  • Title: Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing Source: RSC Publishing URL
  • Title: Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed Source: PubMed URL
  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL
  • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH Source: NIH URL

Sources

A Researcher's Guide to Efficacy Comparison: Evaluating 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the emergence of novel chemical entities requires a rigorous and systematic evaluation of their potential efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of a novel compound, 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, against established inhibitors of plausible biological targets. The chemical structure of this compound, featuring both a pyrazole and a pyrrole-2,5-dione (maleimide) moiety, suggests a potential for interaction with protein kinases, a class of enzymes frequently targeted in therapeutic development.

The pyrazole ring is a key feature in many compounds designed as kinase inhibitors.[1][2] Notably, derivatives of pyrazole have been shown to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[3][4] Given this precedent, this guide will focus on outlining the comparative evaluation of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione against known inhibitors of two high-value kinase targets: GSK-3β and CDK5.

Understanding the Targets: GSK-3β and CDK5

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell cycle regulation, and gene expression.[5] Its dysregulation is associated with diseases such as diabetes, cancer, and Alzheimer's disease.[3][6]

Cyclin-dependent kinase 5 (CDK5) is another serine/threonine kinase that plays a crucial role in neuronal development and function.[7] Aberrant CDK5 activity has been linked to neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[]

The rationale for selecting these two kinases as primary subjects for this comparative guide is grounded in the established precedent of pyrazole-containing compounds exhibiting inhibitory activity against them. This provides a logical starting point for the characterization of our novel compound.

Comparative Inhibitors

A meaningful comparison requires benchmarking against well-characterized inhibitors. For this purpose, we have selected the following compounds based on their potency and selectivity for either GSK-3β or CDK5.

TargetComparator InhibitorReported IC50Key Features
GSK-3β CHIR-99021 (Laduviglusib) 6.7 nM[4]A potent and highly selective ATP-competitive inhibitor of GSK-3.
BIO (GSK-3 Inhibitor IX) 5 nM[9]A potent and selective, reversible, ATP-competitive inhibitor of GSK-3α/β.
CDK5 Roscovitine (Seliciclib) 160 nM (for CDK5/p25)[10]A purine analog that competes for the ATP binding site of CDKs.
Dinaciclib 1 nM[10]A potent inhibitor of several CDKs, including CDK2, CDK5, and CDK9.

Experimental Workflow for Comparative Efficacy

The following sections detail a step-by-step experimental workflow designed to provide a robust comparison of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione with the selected known inhibitors.

Workflow Overview

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Comparison A Kinase Activity Assay (GSK-3β & CDK5) B Determine IC50 Values A->B C Kinase Selectivity Profiling B->C D Cellular Target Engagement Assay C->D Proceed if potent and selective E Cell Viability/Proliferation Assay D->E F Western Blot for Phospho-Substrates E->F G Tabulate and Compare IC50/EC50 Values F->G H Assess Selectivity and Cellular Potency G->H I Draw Efficacy Conclusions H->I

Caption: A three-phase experimental workflow for the comparative evaluation of kinase inhibitors.

Phase 1: In Vitro Biochemical Assays

The initial phase focuses on direct enzymatic assays to determine the inhibitory potential of the compounds on isolated kinases.

1.1. Kinase Activity Assay (GSK-3β & CDK5)

This experiment directly measures the ability of the test compounds to inhibit the enzymatic activity of GSK-3β and CDK5.

Protocol:

  • Reagents and Materials:

    • Recombinant human GSK-3β and CDK5/p25 enzymes.

    • Kinase-specific substrates (e.g., a phosphopeptide for GSK-3β, histone H1 for CDK5).

    • ATP (adenosine triphosphate).

    • Test compounds (1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione, CHIR-99021, BIO, Roscovitine, Dinaciclib) dissolved in DMSO.

    • Kinase buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of each compound dilution to the wells of the 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. The signal (e.g., luminescence) will be inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

1.2. Kinase Selectivity Profiling

To understand the specificity of the novel compound, its activity should be tested against a panel of other kinases. This is crucial for identifying potential off-target effects. This can be outsourced to a specialized service provider offering kinase profiling panels.

Phase 2: Cell-Based Assays

These assays assess the compound's activity within a cellular context, providing insights into its membrane permeability, target engagement, and effects on cellular pathways.

2.1. Cellular Target Engagement Assay

This assay confirms that the compound can enter cells and bind to its intended target. A cellular thermal shift assay (CETSA) is a suitable method.

2.2. Cell Viability/Proliferation Assay

This experiment determines the effect of the compounds on the growth and survival of relevant cancer cell lines.

Protocol:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., a neuroblastoma line for CDK5, a colon cancer line for GSK-3β).

    • Cell culture medium and supplements.

    • Test compounds.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add the cell viability reagent and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

2.3. Western Blot for Phospho-Substrates

This technique provides evidence of target inhibition within the cell by measuring the phosphorylation status of known downstream substrates of GSK-3β or CDK5.

G cluster_0 Western Blot Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Antibody Incubation (Primary & Secondary) D->E F Signal Detection E->F

Caption: Key steps in the Western Blotting workflow for analyzing protein phosphorylation.

Data Summary and Interpretation

The quantitative data from the described experiments should be compiled into clear, structured tables for straightforward comparison.

Table 1: In Vitro Biochemical Efficacy

CompoundTargetIC50 (nM)
1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione GSK-3βExperimental Value
CDK5Experimental Value
CHIR-99021 GSK-3β6.7
BIO GSK-3β5
Roscovitine CDK5160
Dinaciclib CDK51

Table 2: Cellular Efficacy

CompoundCell LineEC50 (µM)
1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione Cell Line 1Experimental Value
Cell Line 2Experimental Value
CHIR-99021 Cell Line 1Reference Value
BIO Cell Line 1Reference Value
Roscovitine Cell Line 2Reference Value
Dinaciclib Cell Line 2Reference Value

A successful outcome for 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione would be the demonstration of potent and selective inhibition of either GSK-3β or CDK5, with corresponding on-target effects in cell-based assays. The comparison with established inhibitors provides a critical benchmark for its potential as a novel therapeutic agent.

This guide offers a foundational framework. The specific experimental details may require optimization based on the observed properties of the novel compound. Rigorous execution of these comparative studies is essential for the robust evaluation of any new chemical entity in the drug discovery pipeline.

References

  • Pérez, D. I., et al. (2011). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PMC. [Link]

  • Wikipedia. GSK-3. [Link]

  • Zhang, M., et al. (2021). Discovery of CDK5 Inhibitors through Structure-Guided Approach. PMC. [Link]

  • Malumbres, M. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

  • Gzella, A. K., et al. (2019). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC. [Link]

  • Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. [Link]

  • Tighadouini, S., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Sayed, G. H., et al. (2017). Synthesis, Characterization and Biological Activity of some Pyrazole-Pyrazolone Derivatives. ResearchGate. [Link]

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]

  • Bakr, R. B., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Dube, P. N., et al. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Tighadouini, S., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • Al-Mulla, A. (2017). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. OUCI. [Link]

  • Guma, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Journal of Scientific and Innovative Research. Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. [Link]

  • Liu, C., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. PubMed. [Link]

  • PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]

  • El-Hiti, G. A., et al. (2020). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. [Link]

  • Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]

Sources

head-to-head comparison of different synthesis routes for pyrazolyl-maleimides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic strategies for N-linked and C-linked pyrazolyl-maleimide scaffolds.

Executive Summary

Pyrazolyl-maleimides represent a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., PKC, GSK-3β, and CDK inhibitors). The maleimide core serves as a rigid linker that orients the pyrazole and a second pharmacophore (often an indole or another aryl group) into the kinase hinge region.

This guide provides a head-to-head comparison of the three dominant synthesis routes:

  • The Classical Condensation (Perkin/Faulullier): Best for large-scale, regioselective synthesis of symmetric or specific asymmetric analogs.

  • The Modern Cross-Coupling (Suzuki-Miyaura): The gold standard for rapid library generation and modular functionalization of the C3/C4 positions.

  • N-Functionalization (Anhydride Opening): Specific for generating N-pyrazolyl maleimides, often used as Michael acceptors or desymmetrization substrates.

Route Analysis & Comparison

Route A: The Classical Condensation (Perkin/Faulullier Method)

Target: C3/C4-substituted maleimides (e.g., 3-(pyrazol-3-yl)-4-(indol-3-yl)maleimide).

This route, originally optimized for bis-indolyl maleimides (e.g., Staurosporine analogs), relies on the base-mediated condensation of a glyoxylate ester with an acetamide derivative.

  • Mechanism: A Claisen-type condensation between the enolate of the acetamide and the ester of the glyoxylate, followed by intramolecular cyclization.

  • Pros: High atom economy; no heavy metals required; excellent for scale-up (>100g).

  • Cons: Requires multi-step synthesis of specific pyrazole precursors (glyoxylates and acetamides); harsh basic conditions (

    
    -BuOK) can affect sensitive functional groups.
    
Route B: The Modern Cross-Coupling (Suzuki-Miyaura)

Target: C3/C4-substituted maleimides (Modular).

This route utilizes 2,3-dihalomaleimides (usually dichloro- or dibromo-) as the electrophilic core, reacting with pyrazole boronic acids/esters .

  • Mechanism: Sequential Pd-catalyzed cross-coupling. The first coupling is fast; the second requires more forcing conditions, allowing for the synthesis of unsymmetrical maleimides.

  • Pros: Highly modular; tolerates diverse functional groups; rapid library generation; precursors (boronic acids) are commercially abundant.

  • Cons: Lower atom economy (halogen waste); expensive Pd catalysts; potential for homo-coupling byproducts; difficult purification of mono- vs. bis-coupled products in one-pot protocols.

Route C: N-Functionalization (Anhydride Opening)

Target:N-pyrazolyl maleimides.

This route builds the maleimide ring onto an existing aminopyrazole.

  • Mechanism: Nucleophilic attack of the aminopyrazole on maleic anhydride to form maleanilic acid, followed by chemical dehydration (Ac₂O/NaOAc or HMDS/ZnBr₂).

  • Pros: Very high yields; simple operation; utilizes cheap maleic anhydride.

  • Cons: Limited to N-functionalization; the maleimide double bond remains unsubstituted (unless starting with substituted anhydrides, which are rare).

Comparative Data Analysis

FeatureRoute A: Condensation Route B: Suzuki Coupling Route C: N-Functionalization
Primary Target C3/C4-linked (Kinase Inhibitors)C3/C4-linked (Library Gen.)N-linked (Michael Acceptors)
Regiocontrol High (via precursor choice)Medium (requires sequential addn.)N/A (N-substitution only)
Step Count High (3-4 steps for precursors)Low (1-2 steps from core)Lowest (1-2 steps)
Scalability Excellent (Kg scale possible)Medium (Catalyst cost limits)Excellent
Yield (Avg) 40-65% (Overall)60-85% (Per coupling)>80%
Key Reagents

-BuOK, THF, Glyoxylates
Pd(PPh₃)₄, Boronic AcidsMaleic Anhydride, HMDS/ZnBr₂

Decision Logic & Pathways

The following diagram illustrates the decision process for selecting the optimal synthesis route based on the target structure and project phase.

SynthesisSelection Start Target Molecule Selection LinkType Linkage Type? Start->LinkType N_Linked N-Pyrazolyl Maleimide LinkType->N_Linked N-Link C_Linked C3/C4-Pyrazolyl Maleimide LinkType->C_Linked C-Link RouteC Route C: Anhydride Opening (Maleic Anhydride + Aminopyrazole) N_Linked->RouteC Symmetry Symmetry of Substitution? C_Linked->Symmetry Symmetric Symmetric (Bis-Pyrazolyl) Symmetry->Symmetric Asymmetric Asymmetric (e.g., Indolyl-Pyrazolyl) Symmetry->Asymmetric RouteB Route B: Suzuki Coupling (Dihalomaleimide + Boronic Acids) Symmetric->RouteB Fastest Scale Scale / Stage? Asymmetric->Scale Discovery Discovery (Library Gen) Scale->Discovery Process Process (Scale-up) Scale->Process Discovery->RouteB RouteA Route A: Condensation (Glyoxylate + Acetamide) Process->RouteA

Caption: Decision tree for selecting synthesis routes based on linkage type, symmetry, and development stage.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling (Route B)

Best for: Rapid synthesis of C3/C4-substituted analogs.

Reagents:

  • 2,3-Dichloromaleimide (or 2,3-dibromomaleimide)

  • Aryl/Heteroaryl Boronic Acid (2.5 equiv for bis-coupling)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Preparation: In a microwave vial, dissolve 2,3-dichloromaleimide (1.0 equiv) and the pyrazole boronic acid (2.5 equiv) in degassed 1,4-dioxane/water.

  • Catalysis: Add Cs₂CO₃ and Pd catalyst under an argon atmosphere. Seal the vial.

  • Reaction: Irradiate at 120°C for 20–40 minutes (or reflux for 12h thermal).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Mono-coupled products elute significantly earlier than bis-coupled products.

Protocol 2: The Faulullier Condensation (Route A)

Best for: Asymmetric synthesis (e.g., Pyrazolyl-Indolyl maleimides).

Reagents:

  • Methyl 2-(1H-indol-3-yl)-2-oxoacetate (Glyoxylate component)

  • 2-(1H-pyrazol-3-yl)acetamide (Acetamide component)

  • Base: Potassium tert-butoxide (

    
    -BuOK), 1.0 M in THF
    
  • Solvent: Anhydrous THF

Workflow:

  • Activation: Dissolve the acetamide (1.0 equiv) and glyoxylate ester (1.1 equiv) in anhydrous THF under N₂. Cool to 0°C.

  • Condensation: Dropwise add

    
    -BuOK (3.0 equiv). The solution will turn deep red/orange (formation of the maleimide anion).
    
  • Cyclization: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold 1N HCl. The product often precipitates as a bright orange/red solid.

  • Purification: Filtration and washing with water/cold ether is often sufficient. Recrystallize from MeOH/DCM if needed.

Mechanistic Visualization

The following diagram details the mechanism for the Suzuki-Miyaura route on the maleimide core, highlighting the sequential nature of the coupling which allows for asymmetric synthesis.

SuzukiMechanism Dihalo 2,3-Dihalomaleimide OxAdd1 Oxidative Addition 1 (Pd-X species) Dihalo->OxAdd1 + Pd(0) Pd0 Pd(0) TransMet1 Transmetallation 1 (Ar-Pd-X) OxAdd1->TransMet1 + Ar-B(OH)2 RedElim1 Reductive Elimination 1 TransMet1->RedElim1 RedElim1->Pd0 Regen Mono Mono-Aryl Maleimide RedElim1->Mono OxAdd2 Oxidative Addition 2 Mono->OxAdd2 + Pd(0) TransMet2 Transmetallation 2 OxAdd2->TransMet2 + Ar'-B(OH)2 RedElim2 Reductive Elimination 2 TransMet2->RedElim2 Bis Bis-Aryl Maleimide (Final Product) RedElim2->Bis

Caption: Sequential catalytic cycle for the synthesis of asymmetric maleimides via Suzuki coupling.

References

  • Faul, M. M., et al. (2003). "A General Approach to the Synthesis of Bisindolylmaleimides: Synthesis of the Protein Kinase C Inhibitor Enzastaurin." Journal of Organic Chemistry.

  • Liao, Y., et al. (2023). "Desymmetrization of Prochiral N-Pyrazolyl Maleimides via Organocatalyzed Asymmetric Michael Addition." MDPI.

  • Cetin, A. (2024).[1][2][3] "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Combinatorial Chemistry & High Throughput Screening.

  • Dvorak, C., et al. (2005). "Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids."[4][5] Journal of Organic Chemistry.

  • BenchChem. (2025). "A Head-to-Head Comparison of Pyrazole Synthesis Routes." BenchChem Guide.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.